Product packaging for 6-(Trifluoromethyl)nicotinic acid(Cat. No.:CAS No. 231291-22-8)

6-(Trifluoromethyl)nicotinic acid

Katalognummer: B119990
CAS-Nummer: 231291-22-8
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: JNYLMODTPLSLIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) is a high-value fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and agrochemical research. This compound features a carboxylic acid functional group and a trifluoromethyl group on its pyridine ring, a combination known to enhance the properties of resulting molecules. The trifluoromethyl group significantly improves lipophilicity and metabolic stability, making it a key motif in the design of bioactive compounds . In pharmaceutical research, this compound is a versatile scaffold for developing novel therapeutic agents. Scientific studies have utilized its core structure to design and synthesize derivatives that function as dual inhibitors of HIV-1 Reverse Transcriptase, targeting both the RNase H and polymerase functions, which is a promising strategy for anti-HIV drug development . Its application extends to organic synthesis, where it acts as a precursor for more complex molecules in drug discovery programs . In agrochemical research, as part of the trifluoromethylpyridine (TFMP) family, this intermediate contributes to the creation of advanced crop protection agents. TFMP derivatives are found in numerous patented pesticides and herbicides, leveraging the electron-withdrawing nature of the trifluoromethyl group to influence biological activity and environmental stability . This product is offered in high purity (>98.0%) and is characterized by a melting point of 194-199 °C . It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO2 B119990 6-(Trifluoromethyl)nicotinic acid CAS No. 231291-22-8

Eigenschaften

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYLMODTPLSLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380558
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-22-8
Record name 6-Trifluoromethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) derivative, is a pivotal building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an indispensable intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its core chemical properties, spectral data, detailed synthesis protocols, and its applications as a precursor in the development of novel therapeutic and agrochemical agents. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Core Chemical and Physical Properties

This compound is a white to pale beige crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its acidity and reactivity compared to unsubstituted nicotinic acid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6-(trifluoromethyl)pyridine-3-carboxylic acid[2]
CAS Number 231291-22-8[2]
Molecular Formula C₇H₄F₃NO₂[3]
Molecular Weight 191.11 g/mol [3]
Appearance White to light yellow/orange powder/crystal[1][4]
Melting Point 193-197 °C[5]
Boiling Point 259.3 ± 40.0 °C (at 760 mmHg)[1]
Density 1.484 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.96 ± 0.10 (Predicted)N/A
Solubility Slightly soluble in Acetonitrile and Methanol (B129727)N/A
Flash Point 110.6 °C[1]
Refractive Index 1.475[1]
Vapor Pressure 0.007 mmHg at 25°C[1]

Spectral Analysis

The structural features of this compound give rise to a distinct spectral signature.

¹H NMR Spectroscopy

Proton NMR data provides clear information about the substitution pattern on the pyridine ring. A reported ¹H NMR spectrum in DMSO-d₆ (400MHz) shows the following key shifts[5]:

  • δ 9.21 ppm (d, 1H, J = 2Hz): Corresponds to the proton at the C2 position, adjacent to the nitrogen and deshielded by the carboxylic acid group.

  • δ 8.54 ppm (dd, 1H, J = 2Hz, 8Hz): Attributed to the proton at the C4 position, showing coupling to both the C2 and C5 protons.

  • δ 8.04 ppm (d, 1H, J = 8Hz): Represents the proton at the C5 position, coupled to the C4 proton.

  • δ 13.8 ppm (br, 1H): A broad singlet characteristic of the acidic carboxylic acid proton.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrations of its functional groups. Key expected absorption bands include:

  • ~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1350-1100 cm⁻¹: Strong C-F stretching bands characteristic of the trifluoromethyl group.

An ATR-IR spectrum is available for reference on PubChem.[2]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 191. Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6] Due to the stability of the trifluoromethyl group, fragmentation may also involve the loss of CF₃ (M-69) or related fragments.

Experimental Protocols: Synthesis

This compound is a key synthetic intermediate, and several methods for its preparation have been developed. Two common laboratory-scale protocols are detailed below.

Method 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This method involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Protocol:

  • To a suitable reaction flask, add water, sulfuric acid, and glacial acetic acid.

  • Slowly add 6-(trifluoromethyl)nicotinonitrile (1.0 equivalent) to the acid mixture.

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the resulting solid. The filtrate can be extracted with an organic solvent like ethyl acetate (B1210297) to recover any dissolved product.

  • Combine the solid with the dried organic extracts and wash with water to yield the final product.

Method 2: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

This route involves the dehalogenation of a chlorinated precursor.

Protocol:

  • In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 equivalent) in methanol.[5]

  • Cool the solution in an ice-water bath and add triethylamine (B128534) (2.0 equivalents) dropwise.[5]

  • Purge the system with nitrogen, then introduce a palladium on carbon catalyst (e.g., 5%-Pd/C).[5]

  • Replace the nitrogen atmosphere with hydrogen (e.g., using a balloon).[5]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.[5]

  • Once the starting material is consumed, evaporate the methanol under reduced pressure.[5]

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid while cooling to crystallize the product.[5]

  • Age the mixture for approximately one hour, then filter, wash the cake with cold water, and dry to obtain this compound.[5]

Diagram: General Synthesis Workflow

G cluster_0 Method 1: Hydrolysis cluster_1 Method 2: Dehalogenation start1 6-(Trifluoromethyl) nicotinonitrile proc1 Reflux in H₂SO₄ / H₂O start1->proc1 prod 6-(Trifluoromethyl) nicotinic Acid proc1->prod start2 2-Chloro-6-(Trifluoromethyl) nicotinic Acid proc2 H₂, Pd/C Catalyst in Methanol start2->proc2 proc2->prod

Caption: Common synthetic routes to this compound.

Applications in Research and Drug Development

This compound is rarely the final active molecule but serves as a crucial scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound.

  • Pharmaceuticals: It is a key intermediate for novel anti-infective agents and has been used in the development of HIV-1 RT dual inhibitors.[7] Derivatives built on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown potential as RNase H inhibitors.[1]

  • Agrochemicals: Trifluoromethylpyridines, synthesized from this acid, are prominent structural motifs in over 20 commercial agrochemicals.[1]

  • Material Science: The compound has been investigated as a functional additive to enhance the efficiency and stability of inverted perovskite solar cells.[8]

Diagram: Role as a Synthetic Building Block

G cluster_products Bioactive Molecules start 6-(Trifluoromethyl) nicotinic Acid pharma Pharmaceuticals (e.g., RNase H Inhibitors) start->pharma Derivatization agro Agrochemicals (e.g., Insecticides) start->agro Synthesis material Functional Materials (e.g., Solar Cells) start->material Functionalization

Caption: Application of the core compound in synthesizing advanced molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[4] Handle in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a compound of significant interest due to its versatile role as a chemical intermediate. Its well-defined physical properties and the established protocols for its synthesis make it readily accessible for research and development. The unique electronic characteristics imparted by the trifluoromethyl group continue to make it a valuable building block for creating next-generation pharmaceuticals, agrochemicals, and functional materials, ensuring its continued relevance in the field of chemical science.

References

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-(Trifluoromethyl)nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Introduction

This compound is a fluorinated pyridine (B92270) compound of significant interest due to its role as a crucial building block in the synthesis of biologically active molecules.[1][2] Its derivatives have shown potential in various therapeutic areas, including as Raf inhibitors for cancer treatment.[3][4] The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and binding affinity, making its incorporation into drug candidates a valuable strategy. This guide explores three prominent synthetic pathways to obtain this important intermediate.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₄F₃NO₂
Molecular Weight191.11 g/mol
AppearanceWhite to pale beige solid powder[1][3]
Melting Point193-197 °C[1][3]
Boiling Point259.3 °C at 760 mmHg[1][3]
Density1.484 g/cm³[1][3]

Synthetic Pathways

Three primary methods for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of yield, starting materials, and reaction conditions.

Method 1: Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the catalytic hydrogenation of a chlorinated precursor to remove the chlorine atom.

Synthesis_Method_1 Start 2-chloro-6-(trifluoromethyl)nicotinic acid Reagents H₂, 5% Pd/C Triethylamine (B128534), Methanol Start->Reagents Product This compound Reagents->Product Hydrogenolysis

Diagram 1: Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid.
Method 2: Cyclization Reaction

This approach builds the pyridine ring through a condensation and cyclization reaction of two acyclic precursors.

Synthesis_Method_2 Start1 Methyl 3-aminoacrylate Reagents Sodium Methoxide (B1231860) Methanol, then HCl Start1->Reagents Start2 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) Start2->Reagents Product This compound Reagents->Product Cyclization & Hydrolysis

Diagram 2: Synthesis via cyclization reaction.
Method 3: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This is a direct conversion of a nitrile group to a carboxylic acid under acidic conditions.

Synthesis_Method_3 Start 6-(Trifluoromethyl)nicotinonitrile Reagents H₂SO₄, H₂O Acetic Acid Start->Reagents Product This compound Reagents->Product Hydrolysis

Diagram 3: Hydrolysis of 6-(trifluoromethyl)nicotinonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthetic methods, allowing for easy comparison.

ParameterMethod 1: HydrogenolysisMethod 2: CyclizationMethod 3: Hydrolysis
Starting Material 2-chloro-6-(trifluoromethyl)nicotinic acidMethyl 3-aminoacrylate & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one6-(Trifluoromethyl)nicotinonitrile
Key Reagents 5% Pd/C, H₂, TriethylamineSodium Methoxide, HClSulfuric Acid, Acetic Acid
Solvent MethanolMethanol, WaterWater
Reaction Time Overnight3 hours refluxOvernight reflux
Crude Yield 90.4%[1]42.8%[1]97.3%[3][4]
Product Purity Not specifiedMelting point 170-176 °C (crude)[1]Not specified

Experimental Protocols

Detailed experimental procedures for each synthetic method are provided below.

Protocol for Method 1: Hydrogenolysis
  • Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.[1]

  • Addition of Reagents: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[1]

  • Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst.[1] Replace the nitrogen atmosphere with hydrogen using a balloon.[1]

  • Reaction: Allow the reaction to stir at room temperature overnight.[1] Monitor the reaction progress by liquid chromatography until the starting material is consumed.[1]

  • Work-up: Evaporate the methanol. Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.[1]

  • Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.[1]

  • Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 ml of cold water.[1]

  • Drying: Dry the product in an oven at 50 °C to obtain 7.6 g (90.4% crude yield) of 6-trifluoromethyl nicotinic acid as an off-white powder.[1]

Protocol for Method 2: Cyclization
  • Reaction Setup: To a suitable reaction vessel, add 52 g (0.086 mol) of methyl 3-amino acrylic acid (as a 16.7 wt% solution in methanol) and 33.3 g (0.173 mol) of sodium methoxide (as a 28 wt% solution in methanol) at a temperature below -5 °C.[1]

  • Addition of Second Reactant: Add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.[1]

  • Reaction: Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.[1]

  • Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.[1]

  • Work-up: Concentrate the mixture under reduced pressure. The residue is washed five times with 20 ml of methylene (B1212753) chloride. The product is then dissolved in 50 ml of water.[1]

  • Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.[1]

  • Purification and Isolation: Filter the crude product. The solid is washed with water, heated in water (reslurried), filtered again, washed with water, and then dried to yield 7.03 g (42.8% yield) of 6-trifluoromethyl nicotinic acid.[1]

Protocol for Method 3: Hydrolysis
  • Reaction Setup: In a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.[3][4]

  • Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.[3][4]

  • Reaction: Heat the mixture to reflux and maintain for an overnight period.[3][4]

  • Precipitation: Upon completion of the reaction, cool the mixture and add ice. Further cool using an ice brine bath to precipitate a white solid.[3][4]

  • Isolation and Extraction: Filter the solid. Extract the filtrate with ethyl acetate.[3][4]

  • Purification and Drying: Combine the organic phases and wash twice with water. Dry the organic phase. After washing, 930 g (97.3% yield) of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The hydrolysis of 6-(trifluoromethyl)nicotinonitrile (Method 3) offers the highest reported yield and is a straightforward, one-step process. The hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid (Method 1) also provides a high yield and utilizes common catalytic hydrogenation techniques. The cyclization route (Method 2) is a more complex approach with a significantly lower yield. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability for industrial production. For large-scale synthesis, the hydrolysis of the nitrile appears to be the most economically viable and efficient method.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid (CAS Number: 231291-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinic acid, with the CAS number 231291-22-8, is a fluorinated pyridine (B92270) carboxylic acid derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application as a key intermediate in the development of targeted therapeutics, particularly Raf inhibitors for cancer treatment. Furthermore, it elucidates the relevant biological pathways and provides a representative experimental workflow for the synthesis and evaluation of a potential Raf inhibitor derived from this scaffold.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring.

PropertyValueReference(s)
Molecular Formula C₇H₄F₃NO₂[3][4]
Molecular Weight 191.11 g/mol [4][5]
Melting Point 193-197 °C[3][6][7]
Boiling Point 259.3 °C at 760 mmHg[3][7]
Density 1.484 g/cm³[3][7]
Appearance White to off-white solid/powder[2][3][7]
Solubility Slightly soluble in acetonitrile (B52724) and methanol (B129727)[6][7]
pKa 2.96 ± 0.10 (Predicted)[6]
LogP 1.28 (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the chemical structure of this compound.

Spectroscopy Data
¹H-NMR (400MHz, DMSO-d₆) δ: 8.04 (d, 1H, J = 8Hz), 8.54 (dd, 1H, J = 2Hz, 8Hz), 9.21 (d, 1H, J = 2Hz), 13.8 (br, 1H)
IR (ATR) Available from Sigma-Aldrich (Aldrich Catalog Number: 545724)
Mass Spectrometry (EI-MS) The mass spectrum of nicotinic acid derivatives typically shows a prominent molecular ion peak. For this compound (M.W. 191.11), the molecular ion peak [M]⁺ is expected at m/z 191. Common fragmentation patterns for nicotinic acids involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a fragment at [M-45]⁺, and the loss of a hydroxyl radical (-OH), resulting in a fragment at [M-17]⁺. The trifluoromethyl group (-CF₃) is a stable moiety, but fragmentation involving its loss could also be possible, leading to a fragment at [M-69]⁺.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the dehalogenation of a chlorinated precursor.

  • Materials:

    • 2-chloro-6-(trifluoromethyl)nicotinic acid

    • Methanol

    • Triethylamine (B128534)

    • 5% Palladium on Carbon (Pd/C)

    • Nitrogen gas

    • Hydrogen gas

    • Concentrated Hydrochloric Acid

    • Water

  • Procedure:

    • In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

    • Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

    • Purge the system with nitrogen gas, then introduce 1.0 g of 5%-Pd/C.

    • Replace the nitrogen atmosphere with hydrogen gas using a balloon.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

    • Evaporate the methanol under reduced pressure.

    • Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.

    • Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

    • Age the mixture for about one hour at the same temperature.

    • Filter the precipitate, wash the cake with 25 ml of cold water, and dry at 50 °C to obtain this compound as an off-white powder.

Method 2: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)

This method involves the hydrolysis of the corresponding nitrile.

  • Materials:

    • 6-(trifluoromethyl)nicotinonitrile

    • Sulfuric acid

    • Glacial acetic acid

    • Water

    • Ice

    • Ethyl acetate (B1210297)

  • Procedure:

    • In a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

    • Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.

    • Heat the mixture to reflux and maintain for an overnight period.

    • After the reaction is complete, cool the reaction mixture and add ice to precipitate a white solid.

    • Filter the solid. Extract the filtrate with ethyl acetate.

    • Combine the organic phases, wash twice with water, and then dry the organic phase.

    • After washing, 930 g of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid.[7]

Applications in Drug Discovery: A Building Block for Raf Inhibitors

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a scaffold for Raf kinase inhibitors used in cancer therapy.[6] The trifluoromethyl group enhances the drug-like properties of the final molecule.[1]

The MAPK/ERK Signaling Pathway and the Role of Raf Kinases

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cell signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like Ras or Raf, is a hallmark of many cancers.[1] Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway, acting as upstream activators of MEK, which in turn activates ERK.[1] Inhibiting aberrant Raf signaling is a key therapeutic strategy.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras RAS Receptor->Ras Activation Raf RAF Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Inhibitor 6-(CF3)Nicotinic Acid -derived Inhibitor Inhibitor->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

MAPK/ERK Signaling Pathway and Raf Inhibition
Representative Experimental Workflow: Synthesis and In Vitro Evaluation of a Raf Inhibitor

This workflow outlines the general steps to synthesize a potential Raf inhibitor from this compound and subsequently test its efficacy in a biochemical assay. This is a representative workflow and may require optimization for specific target compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biochemical Assay A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) A->B C Amide Coupling with selected aniline (B41778) derivative B->C D Purification and Characterization (Chromatography, NMR, MS) C->D F Add Synthesized Inhibitor at varying concentrations D->F Test Compound E Prepare Raf Kinase Assay (Raf enzyme, substrate, ATP) E->F G Incubate and Measure Kinase Activity (e.g., ADP-Glo Assay) F->G H Data Analysis (IC₅₀ determination) G->H

Workflow for Raf Inhibitor Synthesis and Testing

Protocol: Amide Coupling for Inhibitor Synthesis

This protocol describes a general method for coupling this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

  • Materials:

    • This compound

    • Appropriate aniline derivative

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add the selected aniline derivative (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol: In Vitro RAF Kinase Assay (Representative)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a specific Raf kinase isoform (e.g., B-RAF).

  • Materials:

    • Recombinant active Raf kinase

    • Kinase substrate (e.g., inactive MEK1)

    • ATP

    • Assay buffer (e.g., containing MgCl₂, DTT)

    • Synthesized inhibitor compound dissolved in DMSO

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the kinase assay buffer.

    • Add the inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the Raf kinase and substrate solution to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[8]

    • Avoid contact with skin and eyes.[8]

    • In case of contact, rinse immediately with plenty of water.[8]

    • Store in a tightly closed container in a dry and well-ventilated place.[8]

Conclusion

This compound is a versatile and valuable building block in modern chemical synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The detailed synthetic protocols and the representative workflow for the development of Raf inhibitors provided in this guide are intended to facilitate further research and application of this important chemical entity. As the demand for targeted therapies continues to grow, the utility of this compound in drug discovery is expected to expand.

References

physical properties of 6-(Trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a compound of significant interest in pharmaceutical and agrochemical research. The data presented herein has been compiled from various scientific and chemical data sources. This document also outlines detailed experimental protocols for the determination of these key physical properties, offering a valuable resource for laboratory investigation.

Core Physical Properties

This compound is a white solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

PropertyValueUnitsNotes
Molecular Formula C₇H₄F₃NO₂[1][4]
Molecular Weight 191.11 g/mol [2][5]
Melting Point 193 - 197°C[1][2][3]
Boiling Point 259.3°Cat 760 mmHg[1][2][3][4]
Density 1.484g/cm³[1][2][3]
Vapor Pressure 0.007mmHgat 25°C[1][4]
Flash Point 110.6°C[1][4]
Refractive Index 1.475[1][4]
pKa 2.96 ± 0.10Predicted[2][4]
Solubility Slightly soluble in acetonitrile (B52724) and methanol (B129727).[2][3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key .

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition is sharp. The melting point is a crucial indicator of purity, as impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by gently tapping the tube.

  • Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination to quickly find the approximate melting range.

    • The apparatus is allowed to cool.

    • For an accurate determination, a fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Data Analysis: The melting point is reported as a range from the initial to the final temperature of melting.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

  • Procedure:

    • The fusion tube containing the sample and inverted capillary is attached to the thermometer with a rubber band or wire.

    • The thermometer and attached tube are suspended in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is continued until a steady and rapid stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Data Analysis: The recorded temperature is the boiling point of the substance at the ambient atmospheric pressure.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is low.

  • Apparatus: A pH meter with a combination pH electrode, a burette, a magnetic stirrer, and a beaker are required. The pH meter should be calibrated with standard buffer solutions before use.

  • Procedure:

    • The solution of this compound is placed in the beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not contact the stir bar.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

    • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued until the pH has risen significantly, well past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (the point of steepest slope).

    • The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow start Start prep_sample Prepare Sample: Dissolve known weight of This compound in deionized water start->prep_sample calibrate_ph Calibrate pH Meter with standard buffers start->calibrate_ph setup Set up Titration: Place sample in beaker with stir bar, immerse pH electrode prep_sample->setup calibrate_ph->setup titrate Titrate with Standardized NaOH: Add titrant in small increments, record pH after each addition setup->titrate plot_data Plot Titration Curve: pH vs. Volume of NaOH added titrate->plot_data find_ep Determine Equivalence Point (EP) (inflection point of the curve) plot_data->find_ep find_half_ep Calculate Half-Equivalence Point (1/2 EP) find_ep->find_half_ep determine_pka Determine pKa: pKa = pH at 1/2 EP find_half_ep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 6-(Trifluoromethyl)nicotinic acid, a key fluorinated pyridine (B92270) compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering detailed data and experimental protocols.

Molecular Structure and Identification

This compound, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The presence of a trifluoromethyl group at the 6-position significantly influences the electronic properties and biological activity of the nicotinic acid scaffold.

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name 6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 231291-22-8[2][3]
Chemical Formula C₇H₄F₃NO₂[2][3]
Molecular Weight 191.11 g/mol [1][3]
SMILES C1=CC(=NC=C1C(=O)O)C(F)(F)F[1]
InChIKey JNYLMODTPLSLIF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses. It typically appears as a white to off-white or pale beige solid powder.[4]

PropertyValue
Melting Point 193-197 °C[4]
Boiling Point 259.3 °C at 760 mmHg[4]
Density 1.484 g/cm³[4]
Flash Point 110.6 °C[4]
pKa (Predicted) 2.96 ± 0.10
Solubility Slightly soluble in acetonitrile (B52724) and methanol (B129727).

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a sample of this compound synthesized via one of the described methods, the following ¹H-NMR data was reported (400MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.04d81HH-5
8.54dd2, 81HH-4
9.21d21HH-2
13.8br-1H-COOH
Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Description
3300-2500O-H stretch (broad, characteristic of carboxylic acids)
1710-1680C=O stretch (carboxylic acid)
1600-1585C-C stretch (in-ring, aromatic)
1350-1150C-F stretch (strong, trifluoromethyl group)
950-910O-H bend (carboxylic acid)

Note: The IR data is interpreted from a publicly available spectrum and typical absorption ranges for the respective functional groups.

¹³C-NMR and Mass Spectrometry

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the dehalogenation of a chlorinated precursor using palladium on carbon as a catalyst.

Materials and Equipment:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)

  • Methanol (50 ml)

  • Triethylamine (B128534) (9.0 g, 0.088 mol)

  • 5% Palladium on Carbon (5%-Pd/C) (1.0 g)

  • Concentrated Hydrochloric Acid (9.3 g, 0.089 mol)

  • 200 ml four-necked flask with stirrer, thermometer, and three-way cock

  • Ice water bath

  • Hydrogen balloon

  • Rotary evaporator

  • Nutsche filter

Procedure:

  • Charge a 200 ml four-necked flask with 10 g of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

  • Stir the mixture and cool it in an ice water bath.

  • Add 9.0 g of triethylamine dropwise to the cooled mixture.

  • Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C.

  • Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using liquid chromatography until the starting material is consumed.

  • Evaporate the methanol using a rotary evaporator.

  • Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.

  • Add 9.3 g of concentrated hydrochloric acid dropwise to induce crystallization.

  • Age the mixture for about one hour at the same temperature.

  • Filter the precipitate using a Nutsche filter and wash the cake with 25 ml of cold water.

  • Dry the product in an oven at 50 °C to obtain this compound as an off-white powder.

Yield: 7.6 g (90.4% crude yield).

Method 2: Cyclocondensation Reaction

This method involves the construction of the pyridine ring from acyclic precursors.

Materials and Equipment:

Procedure:

  • In a reaction flask cooled to below -5 °C, add 52 g of methyl 3-aminoacrylate solution and 33.3 g of sodium methoxide solution.

  • Add 15.6 g of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.

  • Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.

  • Add 3 ml of water to the reaction solution and heat under reflux for an additional 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Extract the reaction product five times with 20 ml of methylene chloride.

  • Introduce the washed product into 50 ml of water.

  • Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the crude product.

  • Wash the crude product with water under repulping heating, followed by filtration and washing with water.

  • Dry the product to obtain this compound.

Yield: 7.03 g (42.8% yield).

Diagrams and Workflows

Molecular Structure

molecular_structure cluster_substituents C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 COOH COOH C3->COOH C5 C C4->C5 N N C5->N CF3 CF3 C5->CF3 N->C1

Caption: Molecular structure of this compound.

Synthesis Workflow: Method 1

synthesis_workflow_1 start Start Materials reactants 2-chloro-6-(trifluoromethyl)nicotinic acid Methanol Triethylamine start->reactants reaction Catalytic Hydrogenation (5% Pd/C, H2 balloon) Room Temperature, Overnight reactants->reaction workup Work-up 1. Evaporation of Methanol 2. Dissolution in Water 3. Acidification with HCl reaction->workup isolation Isolation 1. Crystallization 2. Filtration 3. Washing with cold water 4. Drying workup->isolation product Final Product This compound isolation->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis Workflow: Method 2

synthesis_workflow_2 start Start Materials reactants Methyl 3-aminoacrylate Sodium methoxide 4-ethoxy-1,1,1-trifluoro-3-buten-2-one start->reactants reaction Cyclocondensation Reflux, 3 hours reactants->reaction hydrolysis Hydrolysis Add water, Reflux 30 min reaction->hydrolysis workup Work-up 1. Concentration 2. Extraction with CH2Cl2 3. Acidification with HCl hydrolysis->workup isolation Isolation 1. Precipitation 2. Filtration 3. Washing and Drying workup->isolation product Final Product This compound isolation->product

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Biological and Pharmacological Relevance

Trifluoromethylpyridines, including this compound, are significant structural motifs in active ingredients for both agrochemicals and pharmaceuticals.[5] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.

While specific signaling pathways for this compound have not been extensively elucidated, its parent compound, nicotinic acid (a form of vitamin B3), is known to be a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). It is plausible that this compound could be metabolized through similar pathways, although the effect of the trifluoromethyl group on enzyme recognition and metabolic fate requires further investigation.

Derivatives of this compound have been explored for various therapeutic applications, including the development of inhibitors for enzymes like HIV-1 reverse transcriptase. This highlights the potential of this scaffold in designing targeted therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in an inert atmosphere at room temperature.

References

Solubility Profile of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a comparative analysis with its parent compound, nicotinic acid.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a fluorinated pyridine (B92270) carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and, critically, its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

Solubility Data of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various chemical suppliers provide a general indication of its solubility.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventQualitative SolubilitySource Citation(s)
AcetonitrileSlightly Soluble[1][2]
Methanol (B129727)Soluble, Slightly Soluble[1][2]

Note: "Slightly soluble" and "Soluble" are qualitative terms and can vary between suppliers. For precise applications, experimental determination of solubility is highly recommended.

Comparative Solubility Analysis: Nicotinic Acid

To provide a frame of reference, the solubility of the parent compound, nicotinic acid, has been well-characterized in numerous organic solvents. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to increase its lipophilicity and potentially alter its crystal lattice energy, thereby influencing its solubility profile compared to nicotinic acid.

Table 2: Quantitative Solubility of Nicotinic Acid in Various Organic Solvents at 298.15 K (25 °C)

SolventMolar Solubility (mol/L)Gram Solubility (g/L)Source Citation(s)
Water0.13316.37[3]
Ethanol0.0465.66[3]
Acetone0.0131.60[3]
Acetonitrile0.0030.37[3]
Diethyl Ether0.0040.49[3]
Dimethyl Sulfoxide (DMSO)1.347165.82[3]

Note: Data extracted from graphical representations and textual descriptions in the cited literature.

The significantly higher solubility of nicotinic acid in polar protic solvents like water and ethanol, and highly polar aprotic solvents like DMSO, highlights the role of hydrogen bonding in its solubilization. The introduction of the trifluoromethyl group may disrupt these interactions or introduce new ones, leading to a different solubility pattern.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For accurate and reliable solubility measurement, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., methanol, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.[4] The equilibration time can vary but is often in the range of 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Sample Supernatant C->D E Filter Sample D->E F Dilute Filtrate E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

The Multifaceted Biological Activities of 6-(Trifluoromethyl)nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity, which can significantly enhance the biological activity of the parent nicotinic acid molecule. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents.

Anti-HIV Activity: Dual Inhibition of Reverse Transcriptase

Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both its ribonuclease H (RNase H) and DNA polymerase functions.[1] This dual-action mechanism offers a promising strategy to overcome drug resistance.

Quantitative Data: Anti-HIV Activity
Compound IDModificationRNase H IC₅₀ (µM)[1]Antiviral Activity (EC₅₀, µM)[1]Cytotoxicity (CC₅₀, µM)[1]Selectivity Index (SI)[1]
21 3,4,5-Trimethoxyphenyl ester14>10>100>10
16 2-Hydroxyphenyl ester21>100>100-
17 3-Hydroxyphenyl ester17>100>100-
18 4-Hydroxyphenyl ester11>100>100-
25 N-Hydroxy amide1226>100>4
38 N-(2-chlorobenzyl) amide10201005
39 N-(2-methoxybenzyl) amide151010010
Mechanism of Action: Allosteric Inhibition

These compounds are allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[2][3] This binding induces conformational changes that disrupt the catalytic activity of both the polymerase and RNase H domains of reverse transcriptase.[2]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT Polymerase Domain RNase H Domain ConformationalChange Conformational Change RT->ConformationalChange Induces Inhibitor 6-(CF3)nicotinic acid derivative AllostericSite Inhibitor->AllostericSite Binds to Inhibition_P Inhibition of DNA Polymerization ConformationalChange->Inhibition_P Inhibition_R Inhibition of RNase H Activity ConformationalChange->Inhibition_R

Allosteric inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols

Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amides [1]

  • A mixture of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and hydroxybenzotriazole (B1436442) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes.

  • The appropriate amine (1 mmol) is added to the mixture.

  • The reaction is stirred at room temperature for an additional 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography.

HIV-1 RT RNase H Inhibition Assay [1]

  • The assay is performed in a 96-well plate.

  • Each well contains a reaction mixture of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 0.1 mM DTT, and a fluorescently labeled RNA/DNA hybrid substrate.

  • The this compound derivative, dissolved in DMSO, is added to the wells at various concentrations.

  • The reaction is initiated by the addition of recombinant HIV-1 RT.

  • The plate is incubated at 37°C for a specified time.

  • The reaction is stopped, and the fluorescence is measured to determine the extent of substrate degradation.

  • IC₅₀ values are calculated from the dose-response curves.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity (VEGFR-2 Inhibition)

While specific data for this compound derivatives is emerging, studies on closely related nicotinamide (B372718) structures provide valuable insights into their potential potency.

Compound ClassCancer Cell LineTargetIC₅₀ (µM)Reference
Nicotinamide DerivativeHCT-15VEGFR-20.068[4]
Nicotinamide DerivativeHepG-2VEGFR-27.8[5]
Nicotinamide DerivativeHCT-116VEGFR-29.3[5]
Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[5][6] this compound derivatives can act as inhibitors of VEGFR-2, blocking its phosphorylation and downstream signaling.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Phosphorylation Phosphorylation VEGFR2->Phosphorylation Dimerization & Auto- Inhibitor 6-(CF3)nicotinic acid derivative Inhibitor->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Phosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols

MTT Cytotoxicity Assay

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are treated with various concentrations of the this compound derivative (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

Antimicrobial Activity

The this compound scaffold has also shown promise as a source of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Nicotinic acid hydrazone derivativeStaphylococcus epidermidis ATCC 122281.95[7]
Nicotinic acid hydrazone derivativeStaphylococcus aureus ATCC 43300 (MRSA)7.81[7]
N-(trifluoromethyl)phenyl pyrazole (B372694) derivativeStaphylococcus aureus (MRSA)3.12[8]
N-(trifluoromethyl)phenyl pyrazole derivativeEnterococcus faecium1.56[8]
Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • The plate is incubated at 37°C for 18-24 hours (for bacteria) or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the G-protein coupled receptor GPR109A.[9] Derivatives of this compound are being investigated for similar or enhanced anti-inflammatory effects.

Mechanism of Action: GPR109A Signaling

GPR109A is a Gi-coupled receptor.[10] Activation of GPR109A by nicotinic acid or its derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This can modulate the activity of various downstream signaling pathways, including the Akt/mTOR pathway, leading to a reduction in the production of pro-inflammatory cytokines.[11]

GPR109A_Signaling Ligand 6-(CF3)nicotinic acid derivative GPR109A GPR109A Receptor Ligand->GPR109A Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Downstream Pathways (e.g., Akt/mTOR) cAMP->Downstream Inflammation ↓ Pro-inflammatory Cytokine Production Downstream->Inflammation

GPR109A-mediated anti-inflammatory signaling pathway.
Experimental Protocols

Griess Assay for Nitrite (B80452) Determination

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the this compound derivative.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • 50 µL of supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, and the mixture is incubated for another 10 minutes.

  • The absorbance is measured at 540 nm.

  • The nitrite concentration is determined from a standard curve of sodium nitrite. A decrease in nitrite production indicates anti-inflammatory activity.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as dual-action anti-HIV agents, VEGFR-2 inhibitors for cancer therapy, novel antimicrobials, and GPR109A-mediated anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the beneficial effects of the trifluoromethyl group, provides a robust platform for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable chemical entity.

References

The Evolving Therapeutic Landscape of 6-(Trifluoromethyl)nicotinic Acid: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the core mechanisms of action of 6-(trifluoromethyl)nicotinic acid and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. While this compound itself is primarily a key synthetic intermediate, its derivatives have emerged as potent modulators of critical biological pathways, demonstrating significant promise in antiviral and sensory neuroscience research.

This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Dual Inhibition of HIV-1 Reverse Transcriptase: A Promising Antiviral Strategy

Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds uniquely target both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of the RT enzyme, both of which are essential for viral replication. This dual-action mechanism presents a significant advantage in antiviral drug development, potentially reducing the likelihood of drug resistance.

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated inhibitory activity in the low micromolar range against the RNase H function of HIV-1 RT. Notably, several of these compounds also inhibit viral replication in cell-based assays.

Quantitative Data: Inhibition of HIV-1 RT and Viral Replication
Compound IDRNase H IC50 (µM)HIV-1 Replication EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
21 14>10>100>10
25 1112>100>8.3
38 910>100>10
41 713>100>7.7
42 815>100>6.7
49 1211>100>9.1
52 139>100>11.1

Data sourced from studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.

Experimental Protocol: HIV-1 RNase H Inhibition Assay

This protocol outlines the methodology used to assess the inhibition of the RNase H activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Fluorescently labeled RNA/DNA hybrid substrate (e.g., 18-mer fluorescein-labeled RNA annealed to a complementary 18-mer dabcyl-labeled DNA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 1 µL of each compound dilution.

  • Add 89 µL of assay buffer containing the RNA/DNA hybrid substrate to each well.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485/535 nm for fluorescein).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO control (0% inhibition).

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibitor 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivative Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Entry RNA_DNA_Hybrid RNA/DNA Hybrid Reverse_Transcription->RNA_DNA_Hybrid Polymerase Activity dsDNA Double-Stranded DNA RNA_DNA_Hybrid->dsDNA RNase H Activity (RNA Degradation) Inhibitor Inhibitor Inhibitor->Reverse_Transcription Inhibits Polymerase Activity Inhibitor->RNA_DNA_Hybrid Inhibits RNase H Activity

Figure 1. Dual inhibition of HIV-1 Reverse Transcriptase.

Antagonism of TRPM8: A Novel Approach for Pain and Migraine

A derivative of this compound, known as AMG 333, has been developed as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents. It is implicated in pain pathways and has been identified as a potential therapeutic target for migraine.

AMG 333, which incorporates the this compound scaffold, has been evaluated in clinical trials for the treatment of migraine.

Quantitative Data: TRPM8 Antagonism
CompoundTargetIC50 (nM)
AMG 333 hTRPM813
AMG 333 rTRPM820

hTRPM8: human Transient Receptor Potential Melastatin 8; rTRPM8: rat Transient Receptor Potential Melastatin 8.

Experimental Protocol: TRPM8 Functional Assay (Calcium Flux)

This protocol describes a common method for assessing TRPM8 antagonist activity using a cell-based calcium flux assay with a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Test compounds (e.g., AMG 333) dissolved in DMSO

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into microplates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution (containing Pluronic F-127 and probenecid) in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add the TRPM8 agonist to all wells to stimulate calcium influx.

  • Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the dose-response curves.

TRPM8_Antagonism cluster_stimulus Stimulus cluster_channel TRPM8 Channel cluster_antagonist AMG 333 Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Calcium_Influx Ca²⁺ Influx TRPM8->Calcium_Influx Opens Neuronal_Activation Neuronal Activation (Sensation of Cold/Pain) Calcium_Influx->Neuronal_Activation Leads to Antagonist Antagonist Antagonist->TRPM8 Blocks

Figure 2. Antagonism of the TRPM8 channel by AMG 333.

Other Potential Mechanisms of Action

While the roles of this compound derivatives as HIV-1 RT inhibitors and TRPM8 antagonists are the most extensively documented, preliminary research suggests that nicotinic acid analogs may also interact with other biological targets. These include:

  • Carbonic Anhydrase III: Some nicotinic acid analogs have been explored for their inhibitory activity against carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer.

  • Raf Kinase: There are indications that certain nicotinic acid derivatives could act as Raf inhibitors, a target in cancer therapy.

  • GPR109A: As an analog of nicotinic acid (niacin), it is plausible that derivatives could interact with the nicotinic acid receptor, GPR109A, which is involved in lipid metabolism.

Further research is required to fully elucidate the significance of these potential mechanisms for derivatives of this compound and to obtain quantitative data and detailed experimental protocols.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant and distinct mechanisms of action, most notably as dual inhibitors of HIV-1 reverse transcriptase and as antagonists of the TRPM8 channel. The data and protocols presented in this guide provide a solid foundation for further research and development in these promising areas. As our understanding of the intricate biological roles of these compounds expands, so too will their potential to address unmet medical needs in infectious diseases and neurology.

The Advent and Advancement of Trifluoromethylnicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into nicotinic acid scaffolds has marked a significant milestone in medicinal chemistry and agrochemical research. This strategic fluorination imparts unique physicochemical properties, profoundly influencing the biological activity, metabolic stability, and pharmacokinetic profiles of the parent molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of trifluoromethylnicotinic acids, offering a valuable resource for professionals in drug development and scientific research.

A Historical Overview: Pioneering the Synthesis of a Versatile Pharmacophore

The journey of trifluoromethylnicotinic acids is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1947 with the first reported introduction of a trifluoromethyl group into a pyridine (B92270) ring.[1] This foundational work paved the way for the exploration of various trifluoromethyl-substituted pyridines and their derivatives, including the nicotinic acid isomers. While pinpointing the absolute first synthesis of each specific isomer is challenging, the mid to late 20th century saw a surge in research focusing on these compounds, driven by their potential in various industrial applications.[2]

A significant early application that propelled the development of 4-(trifluoromethyl)nicotinic acid was its identification as a key intermediate in the synthesis of the insecticide flonicamid (B1672840).[3] Research leading to the discovery of flonicamid in the early 1990s by Ishihara Sangyo Kaisha, Ltd., was initiated by the observation that certain trifluoromethylpyridine derivatives exhibited potent aphicidal activity.[4] This discovery underscored the importance of the 4-(trifluoromethyl)nicotinic acid core in developing novel crop protection agents.

In the pharmaceutical realm, derivatives of 2-(trifluoromethyl)nicotinic acid have emerged as promising Catechol-O-methyltransferase (COMT) inhibitors, which are instrumental in the treatment of Parkinson's disease.[5][6] Furthermore, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 reverse transcriptase, showcasing the therapeutic versatility of this class of compounds.[7]

Synthetic Strategies: Crafting the Core Structures

The synthesis of trifluoromethylnicotinic acids has evolved over the years, with various methods being developed to introduce the trifluoromethyl group and construct the pyridine ring. The primary approaches can be categorized into two main strategies: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring from a trifluoromethyl-containing building block.[8]

Synthesis of 2-(Trifluoromethyl)nicotinic Acid

A common route to 2-(trifluoromethyl)nicotinic acid involves the use of 3-bromo-2-trifluoromethylpyridine as a starting material. The bromine atom can be converted into a carboxylic acid group through a formylation reaction followed by oxidation, or via a Grignard reaction with carbon dioxide.[9] More recent and efficient methods have been developed that involve the construction of the pyridine ring itself.[5][6]

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The synthesis of 4-(trifluoromethyl)nicotinic acid is of significant industrial importance due to its use in flonicamid production. One established method involves the reaction of 4-trifluoromethylpyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.[10] An alternative and widely used industrial process starts from ethyl trifluoroacetoacetate and cyanoacetamide, proceeding through a series of cyclization, chlorination, and hydrolysis steps.[3][10]

Synthesis of 5-(Trifluoromethyl)nicotinic Acid

The synthesis of 5-(trifluoromethyl)nicotinic acid often starts from precursors containing a trifluoromethyl group at the 5-position of the pyridine ring.[2] Synthetic strategies may involve halogen-metal exchange on a suitable bromopyridine derivative followed by carboxylation.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[11] Another approach utilizes the reductive dehalogenation of a 2-chloro-6-(trifluoromethyl)nicotinic acid precursor.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for various trifluoromethylnicotinic acid isomers and their derivatives, extracted from the cited literature.

Table 1: Physicochemical Properties of Trifluoromethylnicotinic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(Trifluoromethyl)nicotinic acid131747-43-8C₇H₄F₃NO₂191.11184 - 188259.9 ± 40.0
4-(Trifluoromethyl)nicotinic acid158063-66-2C₇H₄F₃NO₂191.11--
5-(Trifluoromethyl)nicotinic acid131747-40-5C₇H₄F₃NO₂191.11--
This compound231291-22-8C₇H₄F₃NO₂191.11193 - 197259.3

Table 2: Yields of Selected Synthetic Reactions for Trifluoromethylnicotinic Acid Derivatives

ProductStarting MaterialsKey Reagents/ConditionsYield (%)Reference
4-(Trifluoromethyl)nicotinic acidEthyl trifluoroacetoacetate, CyanoacetamideCyclization, Chlorination, Hydrogenation, Hydrolysis38.6 (overall)[3]
4-Trifluoromethylnicotinic acid2,6-dichloro-4-(trifluoromethyl)nicotinatePd/C, CH₃COONa, H₂, then NaOH hydrolysis90.4 (hydrogenolysis), 98.3 (hydrolysis)[13]
This compound2-chloro-6-(trifluoromethyl)nicotinic acid5% Pd/C, Triethylamine (B128534), H₂90.4 (crude)[12]
2-((5-Chloro-2-methylphenyl)amino)-N-(2-chlorobenzyl)-6-(trifluoromethyl)nicotinamide2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, 2-chlorobenzylamineEDCI, HOBt, MeCN93[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Cyclization and Subsequent Steps[3]
  • Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine: A mixture of ethyl trifluoroacetoacetate (0.11 mol) and cyanoacetamide (0.11 mol) in ethanol (B145695) (20 mL) is heated to reflux for 6 hours.

  • Chlorination: The resulting intermediate is chlorinated using a suitable chlorinating agent (e.g., phosphorus oxychloride).

  • Hydrogenation: The chlorinated intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to remove the chlorine atoms.

  • Hydrolysis: The final step involves the hydrolysis of the cyano group to a carboxylic acid, typically under basic conditions, to yield 4-(trifluoromethyl)nicotinic acid.

Protocol 2: Synthesis of this compound via Reductive Dehalogenation[12]
  • Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer and thermometer, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (B129727) (50 mL) are charged.

  • Addition of Reagents: The mixture is cooled in an ice water bath, and triethylamine (9.0 g, 0.088 mol) is added dropwise with stirring.

  • Catalyst and Hydrogenation: After purging the system with nitrogen, 5% Pd/C (1.0 g) is introduced. The atmosphere is then replaced with hydrogen, and the reaction is stirred at room temperature overnight.

  • Workup: The solvent is evaporated, and the residue is dissolved in water (100 mL). Concentrated hydrochloric acid is added dropwise to precipitate the product. The solid is filtered, washed with cold water, and dried to afford this compound.

Protocol 3: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives[7]
  • Activation of Carboxylic Acid: A mixture of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes.

  • Amide Formation: The appropriate amine (1 mmol) is added to the mixture, and stirring is continued for an additional 24 hours at room temperature.

  • Workup: The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with brine, 10% aqueous sodium carbonate, 10% aqueous citric acid, and water. The organic phase is then dried and concentrated to yield the desired amide derivative.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and signaling pathways associated with trifluoromethylnicotinic acids.

Synthesis_of_4_Trifluoromethylnicotinic_Acid start Ethyl trifluoroacetoacetate + Cyanoacetamide intermediate1 2,6-dihydroxy-3-cyano- 4-trifluoromethylpyridine start->intermediate1 Cyclization intermediate2 2,6-dichloro-3-cyano- 4-trifluoromethylpyridine intermediate1->intermediate2 Chlorination (e.g., POCl3) intermediate3 3-cyano-4-trifluoromethylpyridine intermediate2->intermediate3 Hydrogenation (e.g., Pd/C, H2) product 4-(Trifluoromethyl)nicotinic acid intermediate3->product Hydrolysis

Caption: Synthetic workflow for 4-(trifluoromethyl)nicotinic acid.

COMT_Inhibition_Pathway cluster_periphery Periphery cluster_cns Central Nervous System levodopa L-DOPA comt_p COMT levodopa->comt_p levodopa_cns L-DOPA levodopa->levodopa_cns Crosses BBB methyl_dopa 3-O-Methyldopa comt_p->methyl_dopa Methylation dopamine Dopamine levodopa_cns->dopamine Decarboxylation inhibitor 2-(Trifluoromethyl)nicotinic acid Derivative (COMT Inhibitor) inhibitor->comt_p Inhibits

Caption: Mechanism of COMT inhibitors in Parkinson's disease therapy.

HIV_RT_Inhibition cluster_hiv_replication HIV Replication Cycle viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna Reverse Transcription inhibitor This compound Derivative (RT Inhibitor) inhibitor->reverse_transcriptase Binds to allosteric site & Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase.

Conclusion

Trifluoromethylnicotinic acids represent a compelling class of compounds with a rich history and a promising future. From their early development as key intermediates in the agrochemical industry to their current exploration as potent therapeutic agents, these molecules continue to be a focal point of intensive research. The synthetic methodologies have matured to allow for efficient and scalable production, while our understanding of their biological mechanisms continues to expand. This guide serves as a testament to the enduring importance of trifluoromethylnicotinic acids and as a foundational resource for scientists and researchers dedicated to harnessing their unique properties for the advancement of science and medicine.

References

Spectroscopic Data of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to assist researchers and professionals in drug development and related fields in the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.8broad-1H-COOH
9.21d21HH-2
8.54dd8, 21HH-4
8.04d81HH-5

Note: ¹³C and ¹⁹F NMR data were not available in the searched literature.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is publicly available through SpectraBase.[2] A detailed peak list with assignments is not currently available in the public domain. General expected absorbances for a molecule of this type would include broad O-H stretching from the carboxylic acid, C=O stretching, C=C and C=N stretching from the pyridine (B92270) ring, and strong C-F stretching from the trifluoromethyl group.

Mass Spectrometry (MS)

Specific mass spectrometry data detailing the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns for this compound were not found in the publicly available literature. The exact mass of the neutral molecule is 191.0194 g/mol .

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, this section outlines the general methodologies for obtaining such spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The provided ¹H NMR data was obtained using a 400 MHz spectrometer with Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.[1] A general procedure for obtaining such a spectrum would be:

  • Sample Preparation: A small amount of this compound is dissolved in deuterated DMSO.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired at 400 MHz.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The available IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A general protocol for this technique is as follows:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

  • Data Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

While specific data is unavailable, a common method for analyzing a solid organic compound like this compound is Electrospray Ionization (ESI) Mass Spectrometry. A general procedure would involve:

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound: This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FT-IR Spectrometer (with ATR) Solid_Sample->IR NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

Methodological & Application

Application Notes and Protocols: 6-(Trifluoromethyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of the key applications of this compound as a scaffold in the development of various therapeutic agents, complete with experimental protocols and quantitative data to facilitate further research and drug discovery efforts.

Application in Cancer Therapy: Raf Inhibitors

Derivatives of this compound are utilized as key intermediates in the synthesis of Raf inhibitors, which are critical components in cancer treatment. Raf proteins are part of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, particularly melanoma. By targeting Raf, these inhibitors can suppress cancer cell growth and proliferation.[1]

Signaling Pathway: MAPK/ERK Cascade

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-(Trifluoromethyl)nicotinic acid-based Inhibitor Inhibitor->RAF

Caption: RAF inhibition in the MAPK/ERK signaling pathway.

Quantitative Data: RAF Kinase Inhibition
Compound IDTargetIC50 (nM)Reference
LXH254ARAF6.4[2]
LXH254BRAF0.2[2]
LXH254CRAF0.07[2]

Application in Antiviral Therapy: HIV-1 Reverse Transcriptase Inhibitors

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has been successfully employed to develop dual inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds can inhibit both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of RT, which are both crucial for viral replication.[2][3][4] This dual-action mechanism presents a promising strategy to overcome drug resistance.

Mechanism of Action: Dual Inhibition of HIV-1 RT

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Polymerase Polymerase Activity RT->Polymerase RNaseH RNase H Activity RT->RNaseH Inhibitor 2-Amino-6-(trifluoromethyl)nicotinic acid-based Inhibitor Inhibitor->Polymerase Inhibitor->RNaseH

Caption: Dual inhibition of HIV-1 Reverse Transcriptase.

Experimental Protocol: HIV-1 RNase H Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the RNase H function of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RNA/DNA hybrid duplex substrate (e.g., 5'-biotinylated DNA strand annealed to a complementary RNA strand)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000

  • Test compounds dissolved in DMSO

  • EDTA solution to quench the reaction

  • Detection system (e.g., plate-based assay with a ruthenium-labeled oligonucleotide for signal generation)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HIV-1 RT (e.g., 2.0 nM), and the test compound at various concentrations (typically in a final DMSO concentration of 1-10%).

  • Incubate the mixture at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the RNA/DNA hybrid substrate (e.g., 13 nM).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding a sufficient concentration of EDTA.

  • Quantify the extent of RNA cleavage. This can be achieved by measuring the dissociation of the 5'-biotinylated DNA strand, which can then be captured and detected.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data: HIV-1 RT RNase H Inhibition
Compound IDRNase H IC50 (µM)Selectivity IndexReference
21 14>10[4]

Application in Metabolic Disorders and Cancer: Carbonic Anhydrase III Inhibitors

Nicotinic acid analogs, including those derived from this compound, have been investigated as inhibitors of carbonic anhydrase III (CAIII).[5] This enzyme is a potential target for managing conditions such as dyslipidemia and for cancer therapy.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Objective: To screen for and characterize inhibitors of carbonic anhydrase activity.

Materials:

  • Purified Carbonic Anhydrase (e.g., CAIII)

  • CA Assay Buffer

  • CA Substrate (e.g., an ester that releases a chromogenic product upon hydrolysis)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • CA Inhibitor (e.g., Acetazolamide as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in CA Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup: In a 96-well plate, add the CA Assay Buffer, the CA enzyme solution, and the test compound (or solvent for control wells). Include wells for enzyme control, inhibitor control, solvent control, and background control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the CA substrate to all wells to start the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a specified period (e.g., 60 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for all samples.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: CA Inhibition Assay

CA_Inhibition_Workflow Start Start Prep_Enzyme Prepare CA Enzyme Working Solution Start->Prep_Enzyme Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Setup_Plate Set up 96-well Plate: Enzyme, Buffer, Compounds Prep_Enzyme->Setup_Plate Prep_Compounds->Setup_Plate Pre_Incubate Pre-incubate at RT for 10 min Setup_Plate->Pre_Incubate Add_Substrate Add CA Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic) for 60 min Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Absorbance->Analyze_Data Calculate_IC50 Determine IC50 Values Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Application in Pain and Migraine: TRPM8 Antagonists

Amide derivatives of this compound have been developed as potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel implicated in migraine pathogenesis, making its antagonists potential therapeutics for this condition.

Experimental Protocol: TRPM8 Functional Assay (Calcium Imaging)

Objective: To evaluate the antagonist activity of compounds on TRPM8 channels using a calcium imaging assay.

Materials:

  • HEK-293 cells stably expressing human TRPM8 (hTRPM8)

  • Cell culture medium and reagents

  • Fura-2 AM (calcium indicator dye)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • TRPM8 agonist (e.g., Icilin or Menthol)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Plating: Plate the hTRPM8-expressing HEK-293 cells in a 96-well or 384-well plate suitable for fluorescence measurements and culture them to an appropriate confluency.

  • Dye Loading: Load the cells with Fura-2 AM in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Add the test compounds at various concentrations to the cells and incubate for a defined period.

  • Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) before agonist stimulation.

  • Agonist Stimulation: Add a known concentration of a TRPM8 agonist (e.g., Icilin) to the wells to stimulate calcium influx.

  • Post-stimulation Measurement: Immediately measure the fluorescence ratio over time to capture the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔF) upon agonist stimulation for each well.

    • Determine the percentage of inhibition of the agonist-induced calcium response by the test compound.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Application in Hypertension: Angiotensin-Converting Enzyme (ACE) Inhibitors

The trifluoromethyl group has been incorporated into analogs of known ACE inhibitors, such as captopril (B1668294) and enalaprilat, to enhance their potency. Direct substitution of a trifluoromethyl group for a methyl group in captopril resulted in a highly potent analog.[6]

Quantitative Data: ACE Inhibition
Compound TypeModificationIC50 (M)Reference
Captopril AnalogCH₃ to CF₃ substitution3 x 10⁻¹⁰[6]
Captopril AnalogCF₃ and indoline (B122111) incorporation8 x 10⁻⁸[6]
Enalaprilat AnalogAlanine replaced with trifluoronorvaline2-6 x 10⁻⁸[6]
Enalaprilat AnalogAlanine replaced with trifluoronorleucine2-6 x 10⁻⁸[6]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, enabling the development of potent and selective modulators of various biological targets. The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of novel therapeutics for a wide range of diseases, including cancer, viral infections, metabolic disorders, and pain. The protocols and data presented herein serve as a resource for researchers to further explore the potential of this versatile building block in drug discovery.

References

Application Notes and Protocols for 6-(Trifluoromethyl)nicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a pivotal fluorinated pyridine-based building block in medicinal chemistry and pharmaceutical development. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This versatile intermediate is instrumental in the synthesis of a range of biologically active molecules, including potent enzyme inhibitors for the treatment of cancer and viral infections.[1][2] These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical scaffolds.

Physicochemical Properties

This compound is a white solid with the following properties:

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂[3]
Molecular Weight191.11 g/mol [4]
Melting Point193-197 °C[5][6]
Boiling Point259.3 °C at 760 mmHg[5][6]
Density1.484 g/cm³[5][6]

Applications in Pharmaceutical Synthesis

Intermediate for Raf Kinase Inhibitors in Cancer Therapy

This compound and its derivatives are key intermediates in the synthesis of Raf kinase inhibitors, which are targeted therapeutics for various cancers.[5] Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.[7][8] While specific marketed Raf inhibitors like Sorafenib (B1663141) and Vemurafenib (B611658) utilize different pyridine-based starting materials, the this compound scaffold is crucial in the development of novel and potent Raf inhibitors targeting RAS mutant cancers.[1][2][9][10][11]

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes like cell growth, differentiation, and survival.[7][8] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway. Raf inhibitors containing the this compound moiety can selectively bind to and inhibit the activity of Raf kinases (ARAF, BRAF, and CRAF), thereby blocking downstream signaling and suppressing tumor growth.[5][12]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Raf Inhibitor (Derived from This compound) Inhibitor->RAF

MAPK/ERK Signaling Pathway and Raf Inhibition.
Intermediate for HIV-1 Reverse Transcriptase (RT) Dual Inhibitors

Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as promising dual inhibitors of HIV-1 Reverse Transcriptase (RT).[13] These compounds can allosterically inhibit both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) functions of HIV-1 RT, which are both essential for viral replication.[7][13]

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the active site of HIV-1 RT, inducing a conformational change that inhibits the chemical step of nucleotide incorporation without preventing nucleotide binding.[1][5][14] The dual inhibition of both RT functions by derivatives of this compound presents a promising strategy to overcome drug resistance.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

This method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[4]

Synthesis_Method_A Start 2-chloro-6-(trifluoromethyl) nicotinic acid Reagents H₂, 5% Pd/C Triethylamine (B128534), Methanol (B129727) Start->Reagents Reaction Product 6-(Trifluoromethyl) nicotinic acid Reagents->Product Yield: 90.4%

Workflow for Synthesis Method A.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)

  • Methanol (50 ml)

  • Triethylamine (9.0 g, 0.088 mol)

  • 5% Palladium on carbon (Pd/C) (1.0 g)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Charge a 200 ml four-necked flask with 2-chloro-6-(trifluoromethyl)nicotinic acid and methanol.

  • Cool the mixture in an ice water bath and add triethylamine dropwise with stirring.

  • Replace the atmosphere in the flask with nitrogen, then introduce the 5% Pd/C catalyst.

  • Replace the nitrogen with hydrogen and attach a hydrogen-filled balloon.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by liquid chromatography until the starting material is consumed.

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in 100 ml of water and cool to approximately 15 °C.

  • Add concentrated hydrochloric acid dropwise to crystallize the product.

  • Age the slurry for about one hour at the same temperature.

  • Filter the product, wash the cake with cold water, and dry at 50 °C.

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-6-(trifluoromethyl)nicotinic acid (10 g)[4]
ProductThis compound (7.6 g)[4]
Crude Yield90.4%[4]
AppearanceOff-white powder[4]

This method involves the reaction of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323).[4]

Materials:

  • Methyl 3-aminoacrylate (52 g of 16.7 wt% methanol solution, 0.086 mol)

  • Sodium methoxide (B1231860) (33.3 g of 28 wt% methanol solution, 0.173 mol)

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol)

  • Methanol

  • Water

  • Methylene (B1212753) chloride

  • Concentrated hydrochloric acid

Procedure:

  • Add methyl 3-aminoacrylate solution and sodium methoxide solution to a reaction vessel, maintaining the temperature below -5 °C.

  • Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.

  • Gradually raise the temperature and heat the mixture under reflux for 3 hours.

  • Add water and reflux for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the residue five times with methylene chloride.

  • Introduce the product into water and acidify to pH = 2 with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

Quantitative Data:

ParameterValueReference
ProductThis compound (7.03 g)[4]
Yield42.8%[4]
Melting Point170-176 °C[4]
¹H-NMR (400MHz, DMSO-d₆)8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H), 13.8 (br, 1H)[4]
Protocol 2: General Procedure for Amide Synthesis from this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine to form the corresponding amide, a common step in the synthesis of many pharmaceutical agents.

Amide_Synthesis_Workflow cluster_reactants Reactants Acid 6-(Trifluoromethyl) nicotinic acid Coupling Coupling Reagents (e.g., HATU, EDCI/HOBt) Base (e.g., DIPEA) Acid->Coupling Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling Product 6-(Trifluoromethyl) nicotinamide Derivative Coupling->Product Amide Bond Formation

General Workflow for Amide Synthesis.

Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary) (1-1.2 equivalents)

  • Coupling reagent (e.g., HATU, EDCI) (1.1-1.5 equivalents)

  • HOBt (if using EDCI) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, MeCN)

  • Tertiary amine base (e.g., DIPEA, Triethylamine) (2-3 equivalents)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (and HOBt if applicable) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture, followed by the dropwise addition of the tertiary amine base.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinate Derivatives (HIV-1 RT Inhibitors)

This protocol is adapted from the synthesis of a series of 2-(arylamino)-6-(trifluoromethyl)nicotinate derivatives with activity as HIV-1 RT dual inhibitors.[9]

Materials:

  • 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 equivalent)

  • Appropriate phenol (B47542) (1 equivalent)

  • EDCI (1.1 equivalents)

  • HOBt (1 equivalent)

  • Dry acetonitrile (B52724) (MeCN)

Procedure:

  • Prepare a mixture of the nicotinic acid derivative, EDCI, and HOBt in dry acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate phenol to the reaction mixture.

  • Continue stirring at room temperature for an additional 24 hours.

  • Evaporate the solvent to dryness in vacuo.

  • Dissolve the residue in an organic solvent and perform an aqueous work-up.

  • Purify the product by appropriate methods (e.g., chromatography or recrystallization).

Quantitative Data for Representative Derivatives:

CompoundYieldMelting Point (°C)Analytical DataReference
16 (2-Hydroxyphenyl ester)86%179-180¹H NMR, IR, MS, Elemental Analysis[9]
17 (3-Hydroxyphenyl ester)87%188-190Not fully detailed in abstract[9]
24 (4-(Methylthio)phenyl ester)63%125-127¹H NMR, IR, MS, Elemental Analysis[9]
38 (N-(2-chlorobenzyl) amide)93%169-170¹H NMR, IR, MS, Elemental Analysis[9]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of potent and selective enzyme inhibitors. The protocols outlined above provide a foundation for the synthesis and derivatization of this important building block in drug discovery and development programs.

References

Application of 6-(Trifluoromethyl)nicotinic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-(trifluoromethyl)nicotinic acid and its derivatives in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group into the pyridine (B92270) scaffold is a key strategy in the development of potent and selective herbicides and insecticides. This is due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl moiety.

Overview of this compound in Agrochemicals

This compound is a critical building block for the synthesis of trifluoromethylpyridine-containing agrochemicals. Over 20 such active ingredients have received ISO common names, highlighting the importance of this chemical scaffold in crop protection.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and biological properties of the resulting pesticides.

This document focuses on two prominent examples of agrochemicals derived from trifluoromethyl-substituted nicotinic acids:

Herbicide Synthesis: Flupyrsulfuron-methyl

Flupyrsulfuron-methyl is a sulfonylurea herbicide that provides post-emergence control of a wide range of weeds.[2] Its synthesis involves the coupling of a this compound derivative with a pyrimidine (B1678525) moiety.

Data Presentation: Synthesis Yield and Herbicidal Efficacy of Flupyrsulfuron-methyl
ParameterValueTarget SpeciesReference
Synthesis
Representative YieldNot explicitly stated in reviewed literature--
Herbicidal Efficacy
Application Rate20 g a.i./haAlopecurus myosuroides (Blackgrass)
Control EfficacyUp to 90%Alopecurus myosuroides (Blackgrass)
Experimental Protocol: Synthesis of Flupyrsulfuron-methyl (Representative)

The synthesis of flupyrsulfuron-methyl proceeds through the key intermediate, 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester. A detailed, step-by-step industrial protocol is often proprietary. However, a representative laboratory-scale synthesis based on published schemes is presented below.

Step 1: Synthesis of 2-Sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester

Step 2: Coupling with 4,6-dimethoxypyrimidin-2-amine

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Addition of Pyrimidine: Add 4,6-dimethoxypyrimidin-2-amine (1 equivalent) to the solution.

  • Coupling Agent: Add a coupling agent, such as a sulfonyl chloride (e.g., phenyl chlorosulfate) or a phosgene (B1210022) derivative, and a base (e.g., pyridine or triethylamine) to facilitate the formation of the sulfonylurea bridge.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to yield flupyrsulfuron-methyl.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Flupyrsulfuron-methyl is an acetolactate synthase (ALS) inhibitor.[3] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, the herbicide disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Flupyrsulfuron Flupyrsulfuron-methyl Flupyrsulfuron->ALS Inhibition Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

ALS Inhibition Pathway by Flupyrsulfuron-methyl.

Insecticide Synthesis: Flonicamid

Flonicamid is a pyridinecarboxamide insecticide that is highly effective against a range of sucking insect pests. Its synthesis utilizes a 4-trifluoromethylnicotinic acid derivative as a key starting material.

Data Presentation: Synthesis Yield and Insecticidal Efficacy of Flonicamid
ParameterValueTarget SpeciesReference
Synthesis
Yield90.6 - 91.7%-
Insecticidal Efficacy (LC50)
0.68 ppmMyzus persicae (Green peach aphid)
3.99 ppmMyzus persicae (Green peach aphid)
5.79 ppmLipaphis erysimi (Turnip aphid)
16.6 mg/LDiaphorina citri (Asian citrus psyllid)
44.6 - 46.0 mg/LNilaparvata lugens (Brown planthopper)
Experimental Protocol: Synthesis of Flonicamid

The synthesis of flonicamid is a two-step process starting from 4-trifluoromethylnicotinic acid.

Step 1: Synthesis of 4-Trifluoromethylnicotinoyl chloride

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, add 4-trifluoromethylnicotinic acid (1 equivalent), a catalytic amount of N,N-dimethylformamide (DMF), and an organic solvent such as toluene (B28343).

  • Acyl Chlorination: Add an acyl chlorinating agent, such as thionyl chloride or triphosgene (B27547) (0.4 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 4-5 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Isolation: The resulting solution of 4-trifluoromethylnicotinoyl chloride in toluene is typically used directly in the next step without purification.

Step 2: Amidation to form Flonicamid

  • Preparation of Amine Solution: In a separate flask, dissolve aminoacetonitrile (B1212223) hydrochloride (1.15 equivalents) and an acid-binding agent such as sodium bicarbonate (2.25 equivalents) in water. Stir until a clear solution is obtained.

  • Amidation Reaction: Cool the aqueous amine solution to 20°C and add the toluene solution of 4-trifluoromethylnicotinoyl chloride dropwise with vigorous stirring.

  • Reaction Conditions: Continue stirring at 20°C for 2-3 hours.

  • Work-up and Purification: After the reaction is complete, the solid product is collected by filtration. The filter cake is washed with water and dried to afford flonicamid as a white solid with a purity of over 99%.

Flonicamid_Synthesis_Workflow Start 4-(Trifluoromethyl)nicotinic Acid Step1 Acyl Chlorination (Thionyl Chloride/Triphosgene, Toluene, 80-110°C) Start->Step1 Intermediate 4-Trifluoromethylnicotinoyl chloride Step1->Intermediate Step2 Amidation (20°C, 2-3 hours) Intermediate->Step2 Amine_Prep Aminoacetonitrile hydrochloride + Sodium Bicarbonate in Water Amine_Prep->Step2 End Flonicamid Step2->End

Synthetic Workflow for Flonicamid.
Mechanism of Action: Chordotonal Organ Modulation

Flonicamid possesses a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide. It acts as a chordotonal organ modulator.[1] Chordotonal organs are sensory receptors in insects that are responsible for proprioception, hearing, and balance. Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), potently stimulates these organs, leading to a disruption of the insect's sensory perception. This disruption causes a rapid cessation of feeding, ultimately leading to starvation and death.[4] This mode of action is distinct from other major insecticide classes, making flonicamid a valuable tool for resistance management.

Flonicamid_MoA Flonicamid Flonicamid Metabolism Metabolism in Insect Flonicamid->Metabolism TFNA_AM TFNA-AM (4-trifluoromethylnicotinamide) Metabolism->TFNA_AM Chordotonal_Organ Chordotonal Organ TFNA_AM->Chordotonal_Organ Stimulates Sensory_Disruption Disruption of Sensory Input (Proprioception, Hearing) Chordotonal_Organ->Sensory_Disruption Feeding_Cessation Rapid Feeding Cessation Sensory_Disruption->Feeding_Cessation Starvation Starvation & Dehydration Feeding_Cessation->Starvation Death Insect Death Starvation->Death

References

Application Notes and Protocols for the Synthesis of Derivatives from 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a key building block in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of various derivatives of this compound, including amides, esters, and biaryl compounds, which are crucial for developing new therapeutic agents. The following protocols are designed to be clear, concise, and reproducible for researchers in the field.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of amide and ester derivatives from a representative 2-arylamino-6-(trifluoromethyl)nicotinic acid, providing a comparative overview of the efficiency of these methods.

Table 1: Synthesis of Amide Derivatives via EDC Coupling [1]

AmineProductYield (%)
Hydroxylamine2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide61
Ethyl 2-aminoacetateEthyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate96
4-(Methylthio)aniline2-((5-Chloro-2-methylphenyl)amino)-N-(4-(methylthio)phenyl)-6-(trifluoromethyl)nicotinamide64
2-ChlorobenzylamineN-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide93
2-Methoxybenzylamine2-((5-Chloro-2-methylphenyl)amino)-N-(2-methoxybenzyl)-6-(trifluoromethyl)nicotinamide53
4-Fluorobenzylamine2-((5-Chloro-2-methylphenyl)amino)-N-(4-fluorobenzyl)-6-(trifluoromethyl)nicotinamide43
4-(Trifluoromethyl)benzylamine2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)-N-(4-(trifluoromethyl)benzyl)nicotinamide62

Table 2: Synthesis of Ester Derivatives via EDC Coupling [1]

Phenol (B47542)ProductYield (%)
2-Hydroxyphenol2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate86
3-Hydroxyphenol3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate87
4-Hydroxyphenol4-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate63
3,4,5-Trimethoxyphenol3,4,5-Trimethoxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate98
4-(Methylthio)phenol4-(Methylthio)phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate63

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents.[1]

Materials:

  • This compound derivative (e.g., 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid) (1.0 mmol)

  • Appropriate amine (1.0 mmol)

  • EDC (1.1 mmol)

  • HOBt (1.0 mmol)

  • Dry Acetonitrile (MeCN) (10 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • 10% aqueous sodium carbonate (Na₂CO₃)

  • 10% aqueous citric acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 mmol), EDC (1.1 mmol), and HOBt (1.0 mmol) in dry MeCN (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate amine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 24 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer sequentially with brine (2 x 5 mL), 10% aqueous Na₂CO₃ (2 x 5 mL), 10% aqueous citric acid (2 x 5 mL), and water (2 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The resulting solid residue can be further purified by washing with ethyl ether and filtration if necessary.

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Acid, EDC, HOBt in dry MeCN stir1 Stir at RT for 30 min start->stir1 add_amine Add Amine stir1->add_amine stir2 Stir at RT for 24 h add_amine->stir2 evaporate Evaporate Solvent stir2->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Sequential Washes dissolve->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Wash with Ethyl Ether concentrate->purify end Final Amide Product purify->end

Workflow for Amide Synthesis via EDC/HOBt Coupling.
Protocol 2: Ester Synthesis via EDC/HOBt Coupling

This protocol outlines a general procedure for the synthesis of esters from this compound and various phenols using EDC and HOBt.[1]

Materials:

  • This compound derivative (e.g., 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid) (1.0 mmol)

  • Appropriate phenol (1.0 mmol)

  • EDC (1.1 mmol)

  • HOBt (1.0 mmol)

  • Dry Acetonitrile (MeCN) (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • 5% aqueous sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the this compound derivative (1.0 mmol), EDC (1.1 mmol), and HOBt (1.0 mmol) in dry MeCN (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate phenol (1.0 mmol) to the reaction mixture.

  • Continue to stir at room temperature for 24 hours.

  • Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (20 mL).

  • Wash the organic layer with brine (2 x 5 mL), 5% aqueous NaOH (2 x 5 mL), and water (2 x 5 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • The product can be further purified by crystallization if necessary.

Ester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Acid, EDC, HOBt in dry MeCN stir1 Stir at RT for 30 min start->stir1 add_phenol Add Phenol stir1->add_phenol stir2 Stir at RT for 24 h add_phenol->stir2 evaporate Evaporate Solvent stir2->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with Brine, NaOH(aq), H2O dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crystallize Crystallization concentrate->crystallize end Final Ester Product crystallize->end

Workflow for Ester Synthesis via EDC/HOBt Coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 6-Chloronicotinic Acid Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-chloro-nicotinic acid derivative with an arylboronic acid. This reaction is essential for the synthesis of biaryl compounds.

Materials:

  • 6-Chloro-3-(trifluoromethyl)pyridine or a similar derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add the 6-chloro-nicotinic acid derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (5 mol%), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl derivative.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Chloro-Pyridine, Boronic Acid, Catalyst, Base inert Evacuate and Backfill with Inert Gas start->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir (80-120 °C, 2-24 h) add_solvent->heat cool Cool to RT heat->cool dilute_wash Dilute and Wash cool->dilute_wash dry Dry Organic Layer dilute_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Final Biaryl Product chromatography->end

Workflow for Suzuki-Miyaura Cross-Coupling.

Signaling Pathways and Logical Relationships

The synthesis of diverse derivatives from a common starting material like this compound is a fundamental strategy in drug discovery for exploring the structure-activity relationship (SAR). The following diagram illustrates the logical relationship of the synthetic pathways described.

Logical_Relationship cluster_derivatization Derivatization Reactions start This compound amide Amide Coupling (Protocol 1) start->amide ester Esterification (Protocol 2) start->ester suzuki_precursor Halogenation start->suzuki_precursor amide_prod Amide Derivatives amide->amide_prod ester_prod Ester Derivatives ester->ester_prod suzuki Suzuki Coupling (Protocol 3) suzuki_precursor->suzuki biaryl_prod Biaryl Derivatives suzuki->biaryl_prod

Synthetic pathways from this compound.

References

Application Notes and Protocols for the Quantification of 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-(Trifluoromethyl)nicotinic acid in various matrices. The methodologies described are based on established analytical techniques for nicotinic acid and its derivatives, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While direct validated methods for this compound are not widely published, the protocols herein offer a robust starting point for method development and validation.

Introduction

This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The introduction of the trifluoromethyl group can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

Analytical Methods Overview

The primary recommended techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require a derivatization step to improve volatility and thermal stability.

  • HPLC-UV: A widely accessible and robust technique suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying the analyte in complex biological matrices like plasma and urine, and for trace-level detection.

  • GC-MS: A viable alternative, particularly for volatile impurities, but the carboxylic acid group of the analyte typically requires derivatization prior to analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds and should be established through method validation for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity Range 0.1 - 100 µg/mL0.5 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.2 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 ng/mL~10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 15%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Internal Standard (IS) (e.g., 2-Methyl-6-(trifluoromethyl)nicotinic acid)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Formic Acid. The ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard at 1 mg/mL in methanol.

  • Sample Preparation (for Pharmaceutical Formulations): a. Accurately weigh and transfer a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 15 minutes. c. Dilute to volume with methanol and mix well. d. Filter a portion of the solution through a 0.45 µm syringe filter. e. Dilute the filtered solution with the mobile phase to fall within the calibration range. f. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

4. Data Analysis a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards and samples. c. Record the chromatograms and integrate the peak areas for the analyte and the internal standard. d. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. e. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-100 µg/mL) Spiking Spike with Internal Standard Standard_Prep->Spiking Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->Spiking HPLC_System HPLC-UV System Spiking->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Experimental Workflow

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices such as plasma or urine.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (if available) or a structural analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation and Chromatographic/Mass Spectrometric Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • A typical gradient could be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.

    • Example transition for this compound (m/z 192.0 -> [fragment ion]).

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with a blank biological matrix extract to achieve concentrations ranging from 0.5 to 500 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration of 50 ng/mL in 50% methanol.

  • Sample Preparation (Solid Phase Extraction - SPE): a. To 100 µL of plasma or urine sample, add 20 µL of the internal standard working solution. b. Add 200 µL of 4% phosphoric acid in water and vortex. c. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. f. Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. h. Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis a. Inject the prepared standards and samples into the LC-MS/MS system. b. Acquire data in MRM mode. c. Integrate the peak areas for the analyte and the internal standard. d. Construct a calibration curve and determine the concentration of the analyte in the samples as described in the HPLC-UV protocol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma/Urine) IS_Spiking Spike with SIL-IS Sample_Collection->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LCMS_System LC-MS/MS System Evap_Recon->LCMS_System LC_Separation LC Separation (Gradient Elution) LCMS_System->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

LC-MS/MS Experimental Workflow

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the carboxylic acid group to increase volatility. Silylation is a common derivatization technique.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a structural analog stable under derivatization conditions)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Acetonitrile, GC grade)

2. Instrumentation and GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol, using acetonitrile as the solvent.

  • Calibration Standards: Prepare calibration standards in acetonitrile (10 - 1000 ng/mL).

  • Sample and Standard Derivatization: a. To 100 µL of the sample or standard solution in a vial, add 10 µL of the internal standard solution. b. Evaporate the solvent to dryness under a stream of nitrogen. c. Add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

4. Data Analysis a. Inject 1 µL of the derivatized standard or sample into the GC-MS system. b. Acquire data in SIM mode. c. Integrate the peak areas for the selected ions of the derivatized analyte and internal standard. d. Construct a calibration curve and determine the concentration of the analyte as described in the previous protocols.

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Standard Sample/Standard in Solvent IS_Addition Add Internal Standard Sample_Standard->IS_Addition Evaporation Evaporate to Dryness IS_Addition->Evaporation Derivatization Add Derivatization Agent (BSTFA) & Heat Evaporation->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System GC_Separation GC Separation (Capillary Column) GCMS_System->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Experimental Workflow

Application Notes and Protocols for 6-(Trifluoromethyl)nicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. The presence of the trifluoromethyl (CF₃) group, a bioisostere of the ethyl group, imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This fluorinated pyridine (B92270) derivative serves as a versatile precursor for a wide array of complex molecules, including kinase inhibitors, anti-infective agents, and herbicides.[2][3][4]

These application notes provide a comprehensive overview of the synthetic utility of this compound, offering detailed protocols for its key transformations. The information presented is intended to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate in their research and development endeavors.

Key Synthetic Applications

This compound and its derivatives are instrumental in a variety of organic reactions, including:

  • Amide Bond Formation: The carboxylic acid moiety readily undergoes coupling with a diverse range of amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous biologically active compounds.

  • Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often employed to modify solubility, facilitate purification, or serve as a precursor for further reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations of this compound derivatives.

Table 1: Amide Bond Formation from 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic Acid

AmineCoupling ReagentBaseSolventProduct Yield (%)Reference
N-Hydroxy-succinimideEDC, HOBt-DMF61[2]
2-ChlorobenzylamineEDC, HOBt-DMF93[2]

Table 2: Esterification of 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic Acid

AlcoholCoupling ReagentBaseSolventProduct Yield (%)Reference
2-HydroxyphenolEDC, HOBt-DMF86[2]
3-HydroxyphenolEDC, HOBt-DMF87[2]
4-(Methylthio)phenolEDC, HOBt-DMF63[2]

Table 3: Fischer Esterification of this compound

AlcoholAcid CatalystReaction ConditionsProduct Yield (%)Reference
Methanol (B129727)Sulfuric AcidRefluxNot specifiedGeneral Protocol[5]

Table 4: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Boronic Acid/EsterPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Product Yield (%)Reference
Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene (B28343)/H₂O1001695General Protocol

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis from a this compound Derivative

This protocol describes the synthesis of amides from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid using EDC and HOBt as coupling agents.[2]

Materials:

  • 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid

  • Amine (e.g., N-hydroxysuccinimide, 2-chlorobenzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a solution of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The resulting solid residue can be washed with diethyl ether and filtered to yield the analytically pure amide derivative.

Protocol 2: General Procedure for Ester Synthesis from a this compound Derivative

This protocol outlines the synthesis of esters from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid.[2]

Materials:

  • 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid

  • Alcohol (e.g., 2-hydroxyphenol, 3-hydroxyphenol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the respective alcohol (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Work-up the reaction as described in steps 5-7 of Protocol 1.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., acetonitrile, 2-propanol) to afford the pure ester derivative.

Protocol 3: Fischer Esterification of this compound

This protocol provides a general method for the synthesis of methyl 6-(trifluoromethyl)nicotinate via Fischer esterification.[5]

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 6-(trifluoromethyl)nicotinate, which can be further purified by distillation or column chromatography if necessary.

Protocol 4: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-(trifluoromethyl)nicotinate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 6-chloro-5-(trifluoromethyl)nicotinate with an arylboronic acid. This reaction is crucial for the synthesis of more complex substituted pyridine derivatives.

Materials:

  • Methyl 6-chloro-5-(trifluoromethyl)nicotinate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a reaction vessel, combine methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add K₃PO₄ (2.0 eq) followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_transformations Key Synthetic Transformations cluster_products Product Classes start This compound amide Amide Formation start->amide Amine, Coupling Reagent ester Esterification start->ester Alcohol, Acid Catalyst halogenation Halogenation start->halogenation Halogenating Agent bioactive_amides Bioactive Amides (e.g., Kinase Inhibitors) amide->bioactive_amides ester_intermediates Ester Intermediates ester->ester_intermediates cross_coupling Cross-Coupling (e.g., Suzuki) halogenation->cross_coupling Boronic Acid, Pd Catalyst complex_pyridines Complex Pyridine Derivatives (e.g., Agrochemicals) cross_coupling->complex_pyridines suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

References

Application Notes and Protocols: 6-(Trifluoromethyl)nicotinic Acid in the Synthesis of RAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 6-(trifluoromethyl)nicotinic acid as a key building block in the synthesis of potent RAF kinase inhibitors. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics targeting the RAF signaling pathway, which is frequently dysregulated in various cancers.

Introduction to RAF Inhibition

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a major driver of tumorigenesis in a significant portion of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][3] Consequently, the RAF kinases (ARAF, BRAF, and CRAF) have emerged as crucial targets for cancer therapy.

The development of small molecule inhibitors targeting RAF kinases has led to significant clinical breakthroughs. The incorporation of the this compound moiety into these inhibitors is a strategic approach to enhance potency, selectivity, and drug-like properties. The trifluoromethyl group can improve metabolic stability and binding affinity, while the pyridine (B92270) core serves as a versatile scaffold for further chemical modification.

RAF Signaling Pathway

The RAF signaling cascade is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. Activated RAF subsequently phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell growth and proliferation.

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activation RAF RAF (ARAF, BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulation Inhibitor RAF Inhibitor (e.g., containing 6-(Trifluoromethyl) nicotinamide moiety) Inhibitor->RAF Inhibition

Figure 1: Simplified RAF/MEK/ERK Signaling Pathway and Point of Inhibition.

Quantitative Data: Potency of a Representative RAF Inhibitor

The following table summarizes the inhibitory activity of LXH254, a potent RAF inhibitor containing a trifluoromethyl-substituted pyridine moiety. While LXH254 is N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (an isomer of a this compound derivative), its data provides a strong indication of the potential potency that can be achieved with this chemical scaffold.

Compound ReferenceTarget KinaseIC50 (nM)Cell-Based Assay (pMEK EC50, nM)
LXH254ARAF6.4
BRAF0.250 (Calu-6 cells)
CRAF0.07

Data sourced from scientific literature.[1]

Experimental Protocols

The synthesis of RAF inhibitors incorporating the this compound scaffold typically involves a key amide bond formation step between this compound and a suitable aromatic amine.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-part process: synthesis of the key amine intermediate and its subsequent coupling with this compound.

Synthetic_Workflow start1 Aryl Halide suzuki Suzuki-Miyaura Coupling start1->suzuki start2 Aryl Boronic Acid/Ester start2->suzuki intermediate Key Amine Intermediate suzuki->intermediate coupling Amide Coupling (e.g., EDC, HOBt) intermediate->coupling acid This compound acid->coupling product Final RAF Inhibitor coupling->product

References

Application Notes and Protocols for Experimental Assays Involving 6-(Trtrifluoromethyl)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that serves as a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group often enhances the biological activity and stability of resulting molecules.[3] Derivatives of this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Notably, specific derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, antagonists of the TRPM8 ion channel for migraine treatment, and inhibitors of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) in cancer therapy.[4][5][6]

This document provides detailed application notes and experimental protocols for key assays involving derivatives of this compound, along with a summary of their reported biological activities.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various derivatives of this compound in different experimental assays.

Compound Assay Target IC50 (µM) Reference
Compound 21 (ester derivative)HIV-1 RNase H InhibitionHIV-1 Reverse Transcriptase (RNase H function)14[1]
Compound 21 (ester derivative)HIV-1 RDDP InhibitionHIV-1 Reverse Transcriptase (Polymerase function)16.1[1]
Compound 49 (amide derivative)HIV-1 RDDP InhibitionHIV-1 Reverse Transcriptase (Polymerase function)22.9[1]
Compound Assay Target/Cell Line IC50 (nM) Reference
GNE-617NAMPT InhibitionPurified NAMPT enzyme5[6]
OT-82NAMPT Inhibition (Hematological Malignancies)Various cell lines2.89 ± 0.47[7]
OT-82NAMPT Inhibition (Non-hematological Tumors)Various cell lines13.03 ± 2.94[7]
Compound 11NAMPT InhibitionPurified NAMPT enzyme5[8]
Compound 13NAMPT InhibitionPurified NAMPT enzyme~3[8]
Compound Assay Target IC50 Reference
AMG 333TRPM8 AntagonismTRPM8 Ion Channel-[9]
Compound 35TRPM8 AntagonismTRPM8 Ion Channel51 nM[10]
β–lactam derivative 16TRPM8 AntagonismTRPM8 Ion Channel50 nM[11]
Compound Assay Cell Line IC50 (µM) Reference
Thienopyrimidine 52CytotoxicityT47D (Breast Cancer)6.9 ± 0.04[12]
Thienopyrimidine 52CytotoxicityMDA-MB-231 (Breast Cancer)10 ± 0.04[12]
Compound C1CytotoxicityMCF-7 (Breast Cancer)2.5 ± 0.50 (48h)[13]
Compound Assay Metric Result Reference
Isonicotinate 5ROS InhibitionIC501.42 ± 0.1 µg/mL[14]
Ibuprofen (Standard)ROS InhibitionIC5011.2 ± 1.9 µg/mL[14]

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound derivatives against the RNA-dependent DNA polymerase (RDDP) and Ribonuclease H (RNase H) functions of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • For RDDP assay: Poly(rA)-oligo(dT) template-primer, [³H]dTTP, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • For RNase H assay: RNA/DNA hybrid substrate, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate reaction buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup (RDDP):

    • In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]dTTP.

    • Add the test compound or vehicle control (DMSO).

    • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Reaction Setup (RNase H):

    • In a 96-well plate, add the reaction buffer and the RNA/DNA hybrid substrate.

    • Add the test compound or vehicle control (DMSO).

    • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection (RDDP):

    • Stop the reaction by adding cold trichloroacetic acid (TCA).

    • Harvest the precipitated DNA onto filter mats.

    • Wash the filter mats to remove unincorporated [³H]dTTP.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Termination and Detection (RNase H):

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Analyze the cleavage products by gel electrophoresis or using a fluorescent-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibition Assay

This protocol describes a cell-free enzymatic assay to screen for inhibitors of NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Enzyme-coupled system for NAD+ detection (e.g., NAD/NADH-Glo™ Assay)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates (white, for luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, NAM, PRPP, and ATP.

    • Add the test compound or vehicle control.

    • Add the NMNAT enzyme.

    • Initiate the reaction by adding the NAMPT enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • NAD+ Detection: Add the NAD+ detection reagent (containing a cycling enzyme system and a pro-luciferin substrate) to each well.

  • Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the development of the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Cell-Based Antitumor Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the cytotoxic effect of this compound derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Visualizations

Anti-Inflammatory Signaling Pathway

Derivatives of nicotinic acid have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

NF_kB_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Compound 6-(CF3)nicotinic acid derivative Compound->IKK inhibits Apoptosis_Pathway Compound 6-(CF3)nicotinic acid derivative Mitochondrion Mitochondrion Compound->Mitochondrion induces stress Bcl2 Bcl-2 Compound->Bcl2 downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Mitochondrion inhibits Experimental_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Setup (Enzymatic or Cell-based) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence, Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

References

6-(Trifluoromethyl)nicotinic Acid: A Promising Scaffold for the Development of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-(Trifluoromethyl)nicotinic acid has emerged as a valuable scaffold in medicinal chemistry for the development of new anti-infective agents. The presence of the trifluoromethyl group significantly alters the physicochemical properties of the nicotinic acid core, enhancing its potential for biological activity.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives as anti-infective agents.

Application Notes

This compound serves as a key building block for the synthesis of a diverse range of derivatives with potential antimicrobial, antiviral, and antifungal properties.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability, which are crucial for drug efficacy.

Anti-HIV Activity

Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have shown promise as dual inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These compounds have demonstrated inhibitory activity against both the polymerase and RNase H functions of HIV-1 RT.

Antibacterial and Antifungal Potential

While research on the broad-spectrum antibacterial and antifungal activity of this compound derivatives is ongoing, related nicotinic acid and nicotinamide (B372718) compounds have demonstrated significant efficacy against various pathogens. These compounds are being investigated for their ability to inhibit key microbial pathways, such as cell wall synthesis and ergosterol (B1671047) biosynthesis.

Quantitative Data

The following tables summarize the reported biological activities of various derivatives of nicotinic acid, including those with trifluoromethyl substitutions.

Table 1: Anti-HIV-1 RT Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

Compound IDR GroupIC50 (µM) - RNase H Inhibition
21 3,5-dimethoxyphenyl (ester)14
25 Hydroxy (amide)0.7
28 Phenyl (amide)20
29 3-methylphenyl (amide)5.6
30 4-methylphenyl (amide)15
37 2-methylphenyl (amide)10

Source: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication

Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole (B372694) Derivatives

Compound IDR GroupMIC (µg/mL) - S. aureus (MRSA)MIC (µg/mL) - B. subtilisMIC (µg/mL) - E. faecalis
6 Phenoxy1.56 - 3.121.563.12
10 Chloro3.126.256.25
11 Bromo3.123.126.25
13 Trifluoromethyl3.126.2512.5
18 Dichloro0.78 - 1.561.563.12

Source: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives

Table 3: Antifungal Activity of Nicotinamide Derivatives

Compound IDR GroupMIC (µg/mL) - C. albicans (Fluconazole-Sensitive)MIC (µg/mL) - C. albicans (Fluconazole-Resistant)
16g meta-isopropyl aniline0.125 - 0.50.125 - 1

Source: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Fungal Cell Wall Integrity

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid

  • Methanol

  • Triethylamine (B128534)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Concentrated hydrochloric acid

Procedure:

  • In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol.[3]

  • Cool the solution in an ice water bath and add triethylamine dropwise while stirring.[3]

  • Purge the system with nitrogen, then introduce 5% Pd/C catalyst.[3]

  • Replace the nitrogen atmosphere with hydrogen gas using a balloon.[3]

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.[3]

  • Monitor the reaction by liquid chromatography until the starting material is consumed.[3]

  • Evaporate the methanol, and dissolve the residue in water.[3]

  • Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the crude product.[3]

  • Filter the crude product, wash with cold water, and dry to obtain this compound.[3]

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth or by measuring the optical density at 600 nm.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the activity of related compounds, several potential targets and pathways can be proposed.

Inhibition of Cell Wall Synthesis (Bacteria)

Nicotinic acid derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][] This could involve the inhibition of key enzymes in the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.

Bacterial_Cell_Wall_Synthesis_Inhibition Cytoplasmic Precursors Cytoplasmic Precursors Lipid I Lipid I Cytoplasmic Precursors->Lipid I Inhibited by Nicotinic Acid Derivatives? Lipid II Lipid II Lipid I->Lipid II Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation This compound Derivative This compound Derivative This compound Derivative->Cytoplasmic Precursors

Caption: Potential inhibition of bacterial cell wall synthesis.

Disruption of Ergosterol Biosynthesis (Fungi)

In fungi, derivatives of nicotinic acid may target the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. The trifluoromethyl group may enhance the binding of these compounds to enzymes within this pathway, such as lanosterol (B1674476) 14α-demethylase.

Fungal_Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps 14-alpha-demethylase 14-alpha-demethylase This compound Derivative This compound Derivative This compound Derivative->14-alpha-demethylase Potential Inhibition

Caption: Potential inhibition of fungal ergosterol biosynthesis.

Experimental Workflow for Anti-Infective Drug Discovery

The development of novel anti-infective agents from a this compound scaffold typically follows a structured workflow.

Caption: Workflow for anti-infective drug discovery.

This compound represents a versatile and promising starting point for the development of novel anti-infective agents. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for medicinal chemists. Further research into the synthesis of diverse derivatives, comprehensive biological evaluation, and detailed mechanistic studies will be crucial to fully realize the therapeutic potential of this compound class. The protocols and data presented here provide a foundation for researchers to build upon in the quest for new and effective treatments for infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Trifluoromethyl)nicotinic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor the reaction progress using techniques like TLC or LC-MS to ensure the disappearance of starting materials. Extend the reaction time if necessary.[1]
Catalyst inefficiency (for catalytic hydrogenation methods)Ensure the use of a fresh and active catalyst (e.g., 5% Pd/C). Handle the catalyst under an inert atmosphere to prevent deactivation.[1]
Incorrect reaction temperatureOptimize the reaction temperature. Some steps may require cooling (e.g., dropwise addition of reagents)[1], while others may need heating under reflux.
Low Yield Suboptimal work-up and purificationDuring extraction, ensure the correct pH adjustment to precipitate the product.[1][2] Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery.
Side reactionsElevated temperatures during oxidation steps can lead to the formation of byproducts like di-nicotinic acid. Maintain strict temperature control.
Impure starting materialsUse starting materials of high purity. Impurities can interfere with the reaction and lead to lower yields.
Product Contamination/Impurity Incomplete hydrolysis of nitrile precursorIf starting from 6-(trifluoromethyl)nicotinonitrile (B1303340), ensure the hydrolysis step goes to completion. This can be monitored by IR spectroscopy (disappearance of the nitrile peak).
Presence of starting materials or intermediatesOptimize the purification process. Recrystallization or column chromatography may be necessary to remove unreacted starting materials or intermediates.
Formation of colored impuritiesThe product is typically a white to off-white powder.[1][2] If a colored product is obtained, consider treatment with activated carbon during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Catalytic Hydrogenation: Starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, the chloro group is removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

  • Hydrolysis of a Nitrile: This involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the corresponding carboxylic acid, typically under acidic or basic conditions.[2]

  • Cyclocondensation: A multi-step synthesis starting from acyclic precursors like methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

Q2: How can I improve the yield of the catalytic hydrogenation step?

A2: To improve the yield of the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid:

  • Catalyst Quality: Use a high-quality, active 5% Pd/C catalyst. Ensure it is not expired or deactivated.

  • Inert Atmosphere: The reaction should be conducted under a hydrogen atmosphere, and the system should be purged with an inert gas (like nitrogen) before introducing hydrogen to remove any oxygen that could deactivate the catalyst.[1]

  • Reaction Time: Allow the reaction to proceed overnight to ensure complete conversion.[1]

  • Solvent: Methanol is a commonly used solvent for this reaction.[1]

Q3: What are the optimal conditions for the hydrolysis of 6-(trifluoromethyl)nicotinonitrile?

A3: The hydrolysis can be performed under acidic conditions. A mixture of water, sulfuric acid, and glacial acetic acid can be heated to reflux overnight to achieve a high yield (around 97.3%).[2]

Q4: My final product is an off-white or beige solid. Is this normal?

A4: Yes, this compound is typically described as a white to off-white or beige solid.[1][2] If significant color is present, further purification by recrystallization may be necessary.

Q5: What is the melting point of this compound?

A5: The reported melting point is in the range of 193-197 °C.[1][2]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound and a related isomer.

Starting MaterialReaction TypeReported YieldReference
2-chloro-6-(trifluoromethyl)nicotinic acidCatalytic Hydrogenation90.4% (crude)[1]
6-(trifluoromethyl)nicotinonitrileAcid Hydrolysis97.3%[2]
Methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneCyclocondensation & Hydrolysis42.8%[1]
4-trifluoromethyl nicotinonitrile (isomer)Base Hydrolysis76.5% - 98.3%[3]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[1]

  • Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

  • Base Addition: Cool the mixture in an ice water bath and slowly add 9.0 g (0.088 mol) of triethylamine (B128534) dropwise while stirring.

  • Inerting: Replace the atmosphere in the flask with nitrogen.

  • Catalyst Addition: Introduce 1.0 g of 5%-Pd/C catalyst.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Monitor the reaction by liquid chromatography to confirm the disappearance of the starting material.

    • Evaporate the methanol.

    • Add 100 ml of water to dissolve the residue, maintaining the temperature at about 15 °C.

    • Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.

  • Isolation:

    • Age the mixture for about one hour at the same temperature.

    • Filter the solid product.

    • Wash the cake with 25 ml of cold water.

    • Dry the product in an oven at 50 °C to obtain this compound as an off-white powder (crude yield 90.4%).

Protocol 2: Synthesis via Nitrile Hydrolysis

This protocol is based on the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[2]

  • Reaction Setup: In a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

  • Substrate Addition: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile.

  • Reaction: Heat the mixture to reflux and maintain it overnight.

  • Work-up:

    • Cool the reaction mixture.

    • Add ice and further cool the mixture using an ice brine to precipitate a white solid.

  • Isolation:

    • Filter the solid product.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic phases and wash twice with water.

    • Dry the organic phase.

    • The resulting product is this compound as a beige solid (yield 97.3%).

Visualizations

experimental_workflow_hydrogenation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: 2-chloro-6-(trifluoromethyl)nicotinic acid in Methanol add_tea Add Triethylamine start->add_tea add_pdc Add 5% Pd/C add_tea->add_pdc hydrogenate Hydrogenate Overnight add_pdc->hydrogenate end_reaction Reaction Complete hydrogenate->end_reaction evaporate Evaporate Methanol end_reaction->evaporate dissolve Dissolve in Water evaporate->dissolve acidify Add HCl to Precipitate dissolve->acidify filter Filter Solid acidify->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry final_product Final Product: this compound dry->final_product

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Observed cause1 Incomplete Reaction issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Suboptimal Work-up issue->cause3 cause4 Side Reactions issue->cause4 solution1 Extend Reaction Time / Monitor Progress cause1->solution1 solution2 Use Fresh Catalyst / Ensure Inert Atmosphere cause2->solution2 solution3 Optimize pH and Extraction cause3->solution3 solution4 Strict Temperature Control cause4->solution4

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-(Trifluoromethyl)nicotinic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are precipitation, recrystallization, and extraction. The choice of method depends on the nature and quantity of impurities present in the crude product. For highly impure samples, a combination of these techniques may be necessary.

Q2: What are the likely impurities in this compound synthesized by hydrolysis of 6-(Trifluoromethyl)nicotinonitrile (B1303340)?

A2: The primary impurity is often the corresponding amide, 6-(trifluoromethyl)nicotinamide, which is an intermediate in the hydrolysis reaction.[1][2] Unreacted 6-(trifluoromethyl)nicotinonitrile may also be present. Depending on the reaction conditions, side products from the hydrolysis of the trifluoromethyl group are a possibility, though generally less common under controlled conditions.

Q3: My purified this compound is a beige or light brown powder. How can I decolorize it?

A3: Discoloration often arises from trace impurities. Recrystallization from a suitable solvent is the most effective method for obtaining a white, crystalline product. In some cases, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[3]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detection of impurities. Melting point analysis can provide a quick indication of purity, as impurities will typically broaden and depress the melting point range.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated. - The chosen solvent is too good a solvent at all temperatures. - Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Product oils out instead of crystallizing. - The solution is supersaturated. - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent before cooling. - Choose a lower-boiling point solvent for recrystallization.
Low recovery of purified product. - Too much solvent was used for recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration.
Purity does not improve significantly after recrystallization. - The impurities have similar solubility to the product in the chosen solvent. - Co-precipitation of impurities.- Perform a solvent screen to find a more suitable recrystallization solvent. - Consider a different purification technique, such as column chromatography, prior to recrystallization.
Extraction & Work-up Issues
Problem Potential Cause(s) Recommended Solution(s)
Formation of an emulsion during extraction. - Vigorous shaking of the separatory funnel. - High concentration of the crude product.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the emulsion through a pad of Celite.
Poor separation of layers. - The densities of the aqueous and organic layers are too similar.- Add a small amount of a different, immiscible solvent to change the density of the organic layer. - Add brine to increase the density of the aqueous layer.
Product precipitates at the interface. - The product has limited solubility in both the aqueous and organic phases at the current pH.- Adjust the pH of the aqueous layer to fully protonate or deprotonate the nicotinic acid, thereby increasing its solubility in the appropriate phase. - Add more solvent to dissolve the precipitate.

Data Presentation

The following table summarizes typical yield and purity data for the synthesis and initial purification of this compound from 6-(trifluoromethyl)nicotinonitrile via hydrolysis.

Purification Step Typical Yield Reported Purity Appearance Reference
Precipitation from reaction mixture97.3%Not specifiedBeige solid[5]
Recrystallization from water/methanol (B129727)90.4% (crude yield after initial workup)>99% (after recrystallization)Off-white powder[6]

Experimental Protocols

Protocol 1: Purification by Precipitation and Extraction

This protocol is based on a common synthetic work-up for the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[5]

1. Precipitation: a. Following the completion of the hydrolysis reaction, cool the reaction mixture to room temperature. b. Slowly add ice to the reaction mixture while stirring in an ice-water bath. A white to beige solid should precipitate. c. Isolate the crude solid by vacuum filtration.

2. Extraction: a. Transfer the filtrate from the precipitation step to a separatory funnel. b. Extract the aqueous filtrate with ethyl acetate (B1210297) (3 x volume of filtrate). c. Combine the organic extracts. d. Wash the combined organic phase with water (2 x volume of organic phase). e. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate. f. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This is a general procedure for the recrystallization of this compound. The optimal solvent may need to be determined experimentally. Water or a mixture of methanol and water are good starting points.[6]

1. Solvent Selection (Small Scale Test): a. Place a small amount of the crude product (20-50 mg) in a test tube. b. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature. c. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely. d. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. e. A good recrystallization solvent will result in the formation of well-defined crystals.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. f. Once crystallization has started, the flask can be placed in an ice bath to maximize the yield. g. Collect the purified crystals by vacuum filtration. h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Reaction_Mixture Crude Reaction Mixture (from Nitrile Hydrolysis) Precipitation Precipitation (Addition of Ice/Water) Crude_Reaction_Mixture->Precipitation Initial Isolation Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Precipitation->Extraction Further Purification Recrystallization Recrystallization (e.g., from Water/Methanol) Extraction->Recrystallization Final Polishing Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Purity Purity Still Low Problem->Low_Purity Yes Success Successful Crystallization Problem->Success No Solution_No_Crystals Concentrate Solution Add Anti-solvent Scratch Flask Seed Crystals No_Crystals->Solution_No_Crystals Solution_Oiling_Out Cool Slowly Add More Solvent Change Solvent Oiling_Out->Solution_Oiling_Out Solution_Low_Purity Rescreen Solvents Pre-purify by another method Low_Purity->Solution_Low_Purity

Caption: Decision tree for troubleshooting recrystallization issues.

References

stability and degradation of 6-(Trifluoromethyl)nicotinic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable under normal conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, an inert atmosphere at room temperature is recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is slightly soluble in acetonitrile (B52724) and methanol (B129727). It has a predicted aqueous solubility of 1.69 mg/mL. For creating stock solutions, consider using methanol or dimethyl sulfoxide (B87167) (DMSO).

Q3: My solution of this compound has turned a slight yellow color. Is this a sign of degradation?

A3: A slight yellow discoloration upon dissolution or storage could indicate the formation of minor degradation products or impurities. It is recommended to prepare fresh solutions for sensitive experiments. If the discoloration is significant or accompanied by precipitation, the solution should be discarded.

Q4: How should I prepare an aqueous solution of this compound?

A4: Due to its acidic nature, the solubility of this compound in water is pH-dependent. To prepare an aqueous solution, you can start by dissolving the compound in a small amount of a suitable organic solvent like methanol or DMSO before diluting with water. Alternatively, for direct dissolution in an aqueous buffer, using a slightly basic pH should increase its solubility by forming the corresponding carboxylate salt.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Question: I am observing high variability in my experimental results when using a stock solution of this compound. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of the compound in your stock solution. The stability of this compound in solution can be affected by the solvent, pH, temperature, and exposure to light. It is advisable to prepare fresh stock solutions and store them at a low temperature (e.g., -20°C) for short periods. For aqueous solutions, ensure the pH is controlled with a suitable buffer system.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Question: My HPLC chromatogram shows extra peaks that were not present in the initial analysis of the solution. What do these peaks represent?

  • Answer: The appearance of new peaks in an HPLC analysis over time is a strong indicator of degradation. These peaks represent degradation products of this compound. To identify the cause, a forced degradation study can be performed to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.

Issue 3: Precipitation observed in a stored solution.

  • Question: A precipitate has formed in my stock solution of this compound. Can I still use the supernatant?

  • Answer: Precipitation indicates that the compound may have degraded into less soluble products or that the initial concentration exceeded its solubility limit under the storage conditions. Using the supernatant is not recommended as the concentration of the active compound will be unknown and it may contain soluble degradation products. The solution should be discarded and a fresh one prepared.

Physicochemical Properties and Recommended Storage

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂
Molecular Weight191.11 g/mol
AppearanceWhite to light yellow powder/crystal
Melting Point193-197 °C
Boiling Point259.3 ± 40.0 °C (Predicted)
SolubilitySlightly soluble in Acetonitrile and Methanol
Storage Condition Recommendation Reference
SolidStore in a cool, dry, well-ventilated place. Keep container tightly closed.
SolutionPrepare fresh. For short-term storage, store at low temperatures (e.g., -20°C) and protect from light.General good practice

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.

ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep at room temperature and collect samples at different intervals.
Thermal Degradation For solid-state analysis, expose the solid compound to high temperatures (e.g., 70°C). For solutions, incubate at a high temperature (e.g., 70°C) and collect samples over time.
Photostability Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Unexpected Analytical Data check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Improper Storage: - Room temperature? - Exposed to light? check_storage->improper_storage Improperly check_solvent Is the solvent appropriate and of high purity? check_storage->check_solvent Properly recommend_storage Store stock solutions at low temperature (e.g., -20°C) and protect from light. improper_storage->recommend_storage solvent_issue Potential Solvent Issue: - Impurities in solvent? - Reactivity with compound? check_solvent->solvent_issue No forced_degradation Consider performing a forced degradation study to identify potential degradation products and pathways. check_solvent->forced_degradation Yes use_hplc_grade Use high-purity (e.g., HPLC grade) solvents. Consider a less reactive solvent. solvent_issue->use_hplc_grade

Caption: Troubleshooting workflow for stability issues.

hypothetical_degradation_pathway Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Visible Light) parent This compound hydrolysis_product 6-(Trifluoromethyl)nicotinamide (if amide impurity present) parent->hydrolysis_product Impurity Hydrolysis decarboxylation 2-(Trifluoromethyl)pyridine (under harsh conditions) parent->decarboxylation Heat/Acid cf3_hydrolysis 6-Carboxynicotinic acid (requires harsh conditions) parent->cf3_hydrolysis Strong Acid/Base n_oxide This compound N-oxide parent->n_oxide e.g., H₂O₂ photo_product Ring-opened products or polymers parent->photo_product Light Exposure

Caption: Hypothetical degradation pathways.

overcoming solubility issues with 6-(Trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for specific issues related to the solubility of this compound.

FAQs

  • What are the basic physical and chemical properties of this compound? this compound is a white to off-white solid.[1][2] It has a melting point of approximately 193-197 °C.[1][2]

  • What is the general solubility of this compound? It is known to be slightly soluble in methanol (B129727) and acetonitrile (B52724).[1][2][3] One source indicates a solubility of 100 mg/mL in DMSO, particularly with the aid of sonication. A predicted aqueous solubility is approximately 1.69 mg/mL.

  • How does the trifluoromethyl group affect the properties of the molecule? The trifluoromethyl group is known to impart unique physicochemical properties, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[4]

  • In what fields is this compound used? It serves as a key intermediate in the synthesis of various pharmaceuticals, including Raf inhibitors for cancer treatment.[1]

Troubleshooting Common Solubility Issues

  • Issue: The compound is not dissolving in my desired solvent.

    • Solution 1: Select an appropriate solvent. Based on available data, DMSO is a good starting point for achieving higher concentrations. For less polar applications, methanol or acetonitrile can be used, although solubility is limited.

    • Solution 2: Apply energy. Gentle heating or sonication can significantly improve the rate of dissolution and the amount of compound that can be dissolved.

    • Solution 3: Adjust the pH. As a nicotinic acid derivative, its solubility is likely pH-dependent. Increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble salt.

  • Issue: The compound precipitates out of solution over time.

    • Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.

    • Solution: Try preparing a slightly less concentrated solution. Alternatively, for aqueous solutions, ensure the pH is maintained in a range where the salt form is stable.

  • Issue: I need to prepare a stock solution at a high concentration.

    • Recommendation: Based on the available data, Dimethyl Sulfoxide (DMSO) is the most suitable solvent for preparing high-concentration stock solutions. A concentration of 100 mg/mL in DMSO has been reported to be achievable with sonication.

Data Presentation

Quantitative Solubility Data

SolventReported SolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mLWith sonication
Water (predicted)1.69 mg/mL-
MethanolSlightly soluble-
AcetonitrileSlightly soluble-

Solubility of Structurally Similar Compounds

CompoundSolventReported Solubility
2-Methyl-6-(trifluoromethyl)nicotinic acidWater4.7 g/L
2-(Trifluoromethyl)nicotinic acidAlcohol SolventsModerate solubility[5]
Nicotinic acidDMSOHigh solubility[6][7]
Nicotinic acidEthanolSoluble[6]
Nicotinic acidWaterSoluble[6]
Nicotinic acidAcetonitrileLow solubility[6]

Experimental Protocols

Below are detailed methodologies for enhancing the solubility of this compound.

Protocol 1: Dissolution in an Organic Solvent using Sonication

This protocol is suitable for preparing a high-concentration stock solution in an organic solvent like DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., for 100 mg/mL, add 1 mL of DMSO to 100 mg of the compound).

  • Sonication: Place the vial in a sonicator bath. Sonicate the mixture in intervals of 5-10 minutes.

  • Visual Inspection: After each sonication interval, visually inspect the solution for any undissolved particles.

  • Completion: Continue sonication until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the resulting solution under appropriate conditions, typically at -20°C or -80°C, to maintain stability.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffers (Salt Formation)

This method is ideal for preparing aqueous solutions for biological assays.

  • Initial Suspension: Suspend the desired amount of this compound in the chosen aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

  • Basification: While stirring, slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise to the suspension.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will depend on the pKa of the compound (predicted to be around 2.96).[1] A pH above 4 should be sufficient to deprotonate the carboxylic acid and form the soluble carboxylate salt.

  • Final pH Adjustment: Once the solid is dissolved, carefully adjust the pH to the desired final value for your experiment using a dilute acid (e.g., 1 M HCl) or base. Be cautious not to lower the pH too much, as this may cause the compound to precipitate.

  • Sterilization (Optional): If required for your application, filter-sterilize the final solution through a 0.22 µm filter.

Protocol 3: Solubility Enhancement by Heating

This protocol can be used to increase the dissolution rate and solubility, but caution is advised as excessive heat can degrade the compound.

  • Solvent Addition: Add the desired solvent to the weighed this compound.

  • Gentle Heating: Place the container in a water bath or on a hot plate with stirring capabilities.

  • Temperature Control: Slowly increase the temperature while continuously stirring. A temperature range of 40-60°C is a good starting point. Avoid boiling the solvent.

  • Observation: Observe the dissolution of the solid.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature.

  • Precipitation Check: Observe if any precipitation occurs upon cooling. If so, the solution was likely supersaturated at the higher temperature.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

MAPK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (Target of Inhibitors) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Technical Support Center: Synthesis of 6-(Trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 6-(trifluoromethyl)nicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340): This is a widely used method that involves the conversion of the nitrile group to a carboxylic acid, typically under acidic conditions.[1]

  • Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid: This method involves the removal of a chlorine atom from the pyridine (B92270) ring using a catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]

Q2: What are the typical impurities or side products I should be aware of?

A2: Depending on the synthetic route, you may encounter the following side products:

  • Incomplete hydrolysis: When starting from 6-(trifluoromethyl)nicotinonitrile, some starting material or the intermediate amide may remain if the reaction is not driven to completion.

  • Hydrodehalogenation byproducts: In the catalytic hydrogenolysis of halogenated precursors, undesired reduction of other functional groups or the pyridine ring can occur. For instance, in related syntheses, hydrodeiodination has been observed as a side reaction.

  • Decarboxylation products: Nicotinic acid derivatives can undergo decarboxylation under certain conditions, leading to the loss of the carboxylic acid group.

  • Over-reduction products: During catalytic hydrogenation, there is a risk of partially reducing the pyridine ring or the trifluoromethyl group, especially under harsh conditions.

Troubleshooting Guides

Route 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile

Problem 1: Low yield of this compound due to incomplete hydrolysis.

  • Possible Cause: Insufficient reaction time or inadequate acid concentration.

  • Troubleshooting:

    • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Continue heating until the starting material is fully consumed. One reported protocol suggests heating to reflux overnight.[1]

    • Optimize Acid Concentration: Ensure the concentration of the acid catalyst (e.g., sulfuric acid) is sufficient. A successful reported synthesis uses a mixture of water, sulfuric acid, and glacial acetic acid.[1]

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate of hydrolysis. However, be cautious of potential degradation at excessively high temperatures.

Problem 2: Product is off-white or beige, indicating impurities.

  • Possible Cause: Formation of colored byproducts during the reaction or presence of residual starting materials.

  • Troubleshooting:

    • Purification: The crude product can be purified by recrystallization. A common procedure involves dissolving the crude solid in a suitable solvent, treating with activated carbon to remove colored impurities, and then crystallizing the pure product.

    • Washing: After filtration, wash the solid product with cold water to remove any remaining acid and water-soluble impurities.[2]

Route 2: Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid

Problem 1: The dehalogenation reaction is slow or incomplete.

  • Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons.

  • Troubleshooting:

    • Catalyst Activity: Use fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation.

    • Hydrogen Source: Ensure a proper hydrogen atmosphere is maintained throughout the reaction. A hydrogen-filled balloon is often sufficient for lab-scale reactions.[2]

    • Solvent and Base: Use an appropriate solvent such as methanol (B129727) and a base like triethylamine (B128534) to neutralize the HCl generated during the reaction.[2]

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Overnight stirring at room temperature is a common practice.[2]

Problem 2: Formation of over-reduction byproducts, such as reduction of the pyridine ring.

  • Possible Cause: Overly aggressive reaction conditions (high temperature or pressure) or a highly active catalyst.

  • Troubleshooting:

    • Milder Conditions: Conduct the reaction at room temperature and atmospheric pressure to minimize the risk of over-reduction.

    • Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can sometimes lead to less selective reactions.

    • Monitor Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reduction of the product.

Quantitative Data

Table 1: Reaction Conditions and Yields for the Hydrolysis of 6-(trifluoromethyl)nicotinonitrile

ReagentsTemperature (°C)TimeYield (%)PurityReference
6-(trifluoromethyl)nicotinonitrile, H₂O, H₂SO₄, Acetic AcidRefluxOvernight97.3Beige Solid[1]

Table 2: Reaction Conditions and Yields for the Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid

Starting MaterialCatalystBaseSolventTimeYield (%)Reference
2-chloro-6-(trifluoromethyl)nicotinic acid5%-Pd/CTriethylamineMethanolOvernight90.4 (crude)[2]

Experimental Protocols & Workflows

Protocol 1: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile[1]
  • Reaction Setup: To a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

  • Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for an overnight period.

  • Work-up:

    • Cool the reaction mixture.

    • Add ice and further cool using an ice brine bath to precipitate a white solid.

    • Filter the solid.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic phases and wash twice with water.

    • Dry the organic phase.

  • Isolation: After washing, 930 g of this compound is obtained as a beige solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A H₂O, H₂SO₄, Acetic Acid in 10L Flask B Add 6-(trifluoromethyl)nicotinonitrile A->B Slow Addition C Heat to Reflux Overnight B->C D Cool & Precipitate with Ice C->D E Filter Solid D->E F Extract Filtrate (Ethyl Acetate) E->F G Wash & Dry Organic Phase F->G H Isolate Product G->H

Workflow for the Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile.
Protocol 2: Catalytic Hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid[2]

  • Reaction Setup: In a 200 ml four-necked flask, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

  • Addition of Base: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

  • Inerting and Catalyst Addition: Replace the atmosphere with nitrogen. Introduce 1.0 g of 5%-Pd/C.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by liquid chromatography until the starting material disappears.

  • Work-up:

    • Evaporate the methanol.

    • Add 100 ml of water to dissolve the residue.

    • Maintain the internal temperature at about 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.

  • Isolation: Age for about one hour at the same temperature, filter, and wash the cake with 25 ml of cold water. Dry the product in an oven at 50 °C to obtain 7.6 g of this compound as an off-white powder.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 2-chloro-6-(trifluoromethyl)nicotinic acid & Methanol in Flask B Add Triethylamine (dropwise) A->B C Inert with N₂ B->C D Add 5%-Pd/C C->D E Introduce H₂ Atmosphere D->E F Stir Overnight at RT E->F G Evaporate Methanol F->G H Dissolve in H₂O G->H I Add conc. HCl (dropwise) H->I J Crystallize & Filter I->J K Wash with Cold H₂O J->K L Dry Product K->L

Workflow for Catalytic Hydrogenolysis.

Logical Relationship Diagram

G cluster_synthesis Synthetic Routes cluster_reactions Key Reactions cluster_product Target Product cluster_side_reactions Potential Side Reactions S1 6-(trifluoromethyl)nicotinonitrile R1 Hydrolysis S1->R1 S2 2-chloro-6-(trifluoromethyl) nicotinic acid R2 Catalytic Hydrogenolysis S2->R2 P 6-(Trifluoromethyl) nicotinic acid R1->P SR1 Incomplete Reaction R1->SR1 can lead to R2->P SR2 Over-reduction R2->SR2 can lead to SR3 Decarboxylation P->SR3 can undergo

Logical relationships in the synthesis of this compound.

References

Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently cited starting materials for the synthesis of this compound are 2-chloro-6-(trifluoromethyl)nicotinic acid, 6-(trifluoromethyl)nicotinonitrile (B1303340), and a multi-step synthesis commencing with methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323).[1][2]

Q2: What are the key reaction types involved in the primary synthetic routes?

A2: The main synthetic transformations include:

  • Catalytic Hydrogenation: The conversion of 2-chloro-6-(trifluoromethyl)nicotinic acid to the final product using a palladium on carbon (Pd/C) catalyst.[1]

  • Nitrile Hydrolysis: The hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the carboxylic acid, typically under strong acidic conditions.[2]

  • Cyclocondensation and Hydrolysis: A multi-step process involving the reaction of methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one followed by hydrolysis.[1]

Q3: What are the expected yields for these synthetic methods?

A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Reported crude yields are as high as 90.4% for the catalytic hydrogenation method and 97.3% for the nitrile hydrolysis method. The multi-step synthesis has a reported yield of 42.8% for one of its variations.[1][2]

Q4: What are the physical properties of this compound?

A4: this compound is typically a white to off-white powder.[1] Its melting point is in the range of 193-197 °C, and its boiling point is approximately 259.3 °C at 760 mmHg.[2]

Troubleshooting Guides

Synthesis Route 1: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic acid
Issue Potential Cause Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Insufficient reaction time.1. Use fresh, high-quality 5% Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods. 2. Ensure the system is properly sealed and a hydrogen balloon or equivalent pressure system is maintained. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Overnight stirring is recommended.[1]
Low Yield 1. Loss of product during workup. 2. Catalyst poisoning.1. Carefully perform the extraction and precipitation steps. Ensure the pH is correctly adjusted to fully precipitate the product. 2. Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur compounds.
Product is off-white or discolored Presence of residual palladium or other impurities.Recrystallize the crude product from a suitable solvent system to improve purity and color. Washing the crude product with cold water after filtration is also recommended.[1]
Synthesis Route 2: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile
Issue Potential Cause Troubleshooting Steps
Incomplete hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration.1. Ensure the reaction is heated to reflux and maintained for a sufficient duration (e.g., overnight).[2] 2. Use a concentrated mixture of sulfuric acid and water as described in the protocol.
Low Yield 1. Product loss during extraction. 2. Incomplete precipitation.1. Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to ensure complete recovery of the product from the aqueous phase.[2] 2. Cool the reaction mixture thoroughly with an ice-brine bath to maximize precipitation of the product.[2]
Formation of side products Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions.Monitor the reaction progress and avoid unnecessarily long reaction times once the starting material is consumed.
Synthesis Route 3: Multi-step synthesis from Methyl 3-amino acrylic acid
Issue Potential Cause Troubleshooting Steps
Low yield in the initial condensation step 1. Incorrect temperature control. 2. Impure starting materials.1. Maintain the temperature below -5 °C during the initial addition of reagents.[1] 2. Use freshly prepared or high-purity methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Difficulty in isolating the intermediate The intermediate may be unstable or difficult to purify.Proceed to the next step (hydrolysis) with the crude intermediate if isolation proves to be challenging.
Low overall yield Cumulative losses over multiple steps.Optimize each step of the reaction individually before attempting the full sequence. Careful handling and purification at each stage are crucial.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂[3]
Molecular Weight191.11 g/mol [3]
AppearanceWhite to off-white powder[1]
Melting Point193-197 °C[2]
Boiling Point259.3 °C at 760 mmHg[2]
Density1.484 g/cm³[2]

Table 2: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Nitrile HydrolysisRoute 3: Multi-step Synthesis
Starting Material 2-Chloro-6-(trifluoromethyl)nicotinic acid6-(Trifluoromethyl)nicotinonitrileMethyl 3-amino acrylic acid & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
Key Reagents 5% Pd/C, H₂, Triethylamine (B128534)Sulfuric acid, Acetic acidSodium methoxide, Water, HCl
Solvent Methanol (B129727)WaterMethanol, Methylene chloride
Reaction Temperature Room temperatureReflux-5 °C to Reflux
Reported Crude Yield 90.4%97.3%42.8%
Reference [1][2][1]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation
  • Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol.[1]

  • Base Addition: Cool the mixture in an ice-water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[1]

  • Catalyst Addition: Replace the atmosphere in the flask with nitrogen. Introduce 1.0 g of 5% Pd/C.[1]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen.[1]

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by liquid chromatography until the starting material is consumed.[1]

  • Work-up: Evaporate the methanol under reduced pressure. Add 100 mL of water to dissolve the residue.[1]

  • Precipitation: Maintain the internal temperature at approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to crystallize the product.[1]

  • Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 mL of cold water.[1]

  • Drying: Dry the product in an oven at 50 °C to obtain this compound as an off-white powder.[1]

Protocol 2: Synthesis via Nitrile Hydrolysis
  • Reaction Setup: To a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.[2]

  • Reactant Addition: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain it overnight.[2]

  • Precipitation: Upon completion, cool the reaction mixture and add ice. Further cool using an ice-brine bath to precipitate a white solid.[2]

  • Isolation and Extraction: Filter the solid. Extract the filtrate with ethyl acetate.[2]

  • Work-up: Combine the organic phases and wash twice with water. Dry the organic phase.[2]

  • Final Product: After washing, 930 g of this compound is obtained as a beige solid.[2]

Visualizations

experimental_workflow_1 start Start: 2-Chloro-6-(trifluoromethyl)nicotinic acid in Methanol add_tea Add Triethylamine at 0-5 °C start->add_tea add_pdc Add 5% Pd/C under N2 add_tea->add_pdc hydrogenate Hydrogenate at RT overnight add_pdc->hydrogenate evaporate Evaporate Methanol hydrogenate->evaporate dissolve Dissolve in Water evaporate->dissolve precipitate Precipitate with conc. HCl at 15 °C dissolve->precipitate filter_wash Filter and Wash with cold Water precipitate->filter_wash dry Dry at 50 °C filter_wash->dry end_product End: this compound dry->end_product

Caption: Workflow for Catalytic Hydrogenation.

experimental_workflow_2 start Start: 6-(Trifluoromethyl)nicotinonitrile add_acid Add to H2SO4/H2O/AcOH mixture start->add_acid reflux Reflux overnight add_acid->reflux cool_precipitate Cool and Precipitate with ice reflux->cool_precipitate filter Filter solid cool_precipitate->filter extract Extract filtrate with Ethyl Acetate cool_precipitate->extract combine_wash Combine organic phases and wash extract->combine_wash dry Dry organic phase combine_wash->dry end_product End: this compound dry->end_product

Caption: Workflow for Nitrile Hydrolysis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_troubleshooting Common Issues start_materials Starting Materials route1 Catalytic Hydrogenation start_materials->route1 route2 Nitrile Hydrolysis start_materials->route2 route3 Multi-step Synthesis start_materials->route3 product This compound route1->product incomplete_reaction Incomplete Reaction route1->incomplete_reaction Catalyst/H2 issues low_yield Low Yield route1->low_yield Workup loss route2->product route2->incomplete_reaction Time/Temp issues route2->low_yield Extraction loss route3->product route3->low_yield Cumulative loss purity_issues Purity Issues product->purity_issues Recrystallization needed

Caption: Troubleshooting Logic for Synthesis.

References

Technical Support Center: 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 6-(Trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are necessary.[1]

  • Hand Protection: Wear appropriate protective gloves.[1][3]

  • Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the compound's integrity. It should be stored in a dry, cool, and well-ventilated place.[1][3][4] Keep the container tightly closed to prevent moisture absorption and contamination.[1][4] Some suppliers recommend storage at room temperature, while others suggest a cool and dark place, ideally below 15°C.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[1][4] The compound is stable under normal conditions and hazardous polymerization does not occur.[1]

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention.[4]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Compound has clumped or appears moist. Improper storage, exposure to humidity.Ensure the container is tightly sealed. Store in a desiccator if the laboratory environment is humid.
Discoloration of the material (originally a white to light yellow powder). Contamination or degradation.Do not use the compound if significant discoloration is observed. Review storage conditions and handling procedures to prevent future occurrences.
Inconsistent experimental results. Impurity of the compound due to improper handling or storage.Use a fresh, properly stored batch of the compound. Re-evaluate experimental protocols for potential sources of contamination.
Irritation to skin or respiratory tract during handling. Inadequate ventilation or improper use of PPE.Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1][3] Ensure proper fit and use of all recommended PPE.[1]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Don all required PPE: safety goggles, gloves, and a lab coat.

  • Weighing:

    • Use a clean, dry spatula and weighing paper or a suitable container.

    • To minimize dust formation, handle the solid material gently.[1][5]

    • Weigh the desired amount of the compound.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel.

    • If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • Cleanup:

    • Clean any spills immediately by sweeping or shoveling the solid material into a suitable container for disposal.[1][3]

    • Wash the spatula and any other used equipment thoroughly.

    • Wipe down the work surface.

    • Dispose of contaminated gloves and weighing paper in an approved waste container.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[1][3]

Visualizations

Handling_Workflow Workflow for Safe Handling start Start ppe Don Personal Protective Equipment (PPE) start->ppe prepare_area Prepare Well-Ventilated Work Area ppe->prepare_area weigh Weigh Compound Carefully (Avoid Dust Formation) prepare_area->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Clean Spills & Equipment transfer->cleanup dispose Dispose of Waste Properly cleanup->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end End wash_hands->end

Caption: A workflow diagram for the safe handling of this compound.

Storage_Troubleshooting Troubleshooting Storage Issues start Observe Compound Appearance clumped Clumped or Moist? start->clumped Check normal White to Light Yellow Powder (Normal) discolored Discolored? clumped->discolored No check_seal Check Container Seal clumped->check_seal Yes discolored->normal No review_storage Review Storage Conditions (Temp, Light) discolored->review_storage Yes use_desiccator Store in Desiccator check_seal->use_desiccator discard Discard and Use New Batch review_storage->discard

Caption: A decision tree for troubleshooting common storage issues.

References

common impurities in commercial 6-(Trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 6-(Trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in commercial this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, potential impurities in commercial this compound are typically related to the synthetic route used for its production. Based on common manufacturing processes, the following impurities may be present:

  • Starting Materials: Incomplete conversion of starting materials can lead to their presence in the final product.

  • Intermediates: Synthetic intermediates that are not fully reacted or removed during purification.

  • Byproducts: Unwanted products from side reactions occurring during synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.

Q2: How can these impurities affect my experiments?

A2: Impurities can have several adverse effects on research and development activities:

  • Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the active compound's concentration, affecting dose-response curves and other quantitative analyses.

  • Altered Biological Activity: Impurities may exhibit their own biological activity, leading to misleading or difficult-to-interpret experimental results.

  • Side Reactions: Reactive impurities can interfere with your chemical reactions, leading to the formation of unexpected byproducts and lower yields of the desired product.

  • Toxicity: Impurities may be toxic to cells or organisms, impacting the viability of your experimental models.

Q3: What is the typical purity of commercial this compound?

A3: Commercial grades of this compound are generally available in purities of 98% or higher. However, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the batch you are using.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results between batches Variation in the impurity profile of different batches of this compound.1. Always request and review the Certificate of Analysis for each new batch. 2. Perform analytical testing (e.g., HPLC, NMR) to confirm the purity and identity of the material before use. 3. If possible, qualify a single batch for a series of critical experiments.
Lower than expected yield in a chemical reaction Presence of reactive impurities that consume reagents or catalyze side reactions.1. Analyze the starting material for potential reactive impurities. 2. Consider purifying the this compound before use, for example, by recrystallization.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of impurities in the this compound starting material.1. Characterize the unexpected peaks using techniques like mass spectrometry (MS) and NMR to identify the impurities. 2. Compare the impurity profile with the known synthetic route to hypothesize the identity of the impurities.
Cell toxicity or other anomalous biological effects An impurity may have cytotoxic or other off-target biological effects.1. Test the vehicle and individual components of your assay to rule out other sources of toxicity. 2. If an impurity is suspected, attempt to isolate it and test its biological activity separately.

Potential Impurities and Analytical Data

The following table summarizes potential impurities that may be present in commercial this compound based on common synthetic routes. The limits provided are hypothetical and for illustrative purposes; always refer to the supplier's Certificate of Analysis for batch-specific data.

Impurity Name Structure Potential Source Typical Limit (Hypothetical)
2-Chloro-6-(trifluoromethyl)nicotinic acidIncomplete dehalogenation of the starting material.≤ 0.15%
6-(Trifluoromethyl)nicotinonitrileIncomplete hydrolysis of the nitrile intermediate.≤ 0.15%
Nicotinic acidStarting material for some synthetic routes.≤ 0.10%
Residual Solvents (e.g., Methanol, Acetonitrile)N/AUsed during synthesis and purification.As per ICH guidelines

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound and identifying potential impurities.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound reference standard

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample of this compound in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 260 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the area percent of all peaks to determine the purity and the levels of individual impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample injection Inject Sample & Standard prep_sample->injection prep_standard Weigh and Dissolve Standard prep_standard->injection hplc_system HPLC System Setup hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

troubleshooting_logic start Inconsistent Experimental Results? check_coa Review Certificate of Analysis start->check_coa Yes proceed Proceed with Experiment start->proceed No analytical_test Perform In-house Purity Test (e.g., HPLC) check_coa->analytical_test compare_batches Compare Impurity Profiles of Batches analytical_test->compare_batches purify Purify Material (e.g., Recrystallization) compare_batches->purify Significant Differences contact_supplier Contact Supplier for Support compare_batches->contact_supplier Unable to Resolve compare_batches->proceed No Significant Differences purify->proceed

Caption: Troubleshooting Logic for Inconsistent Results.

Technical Support Center: Safe Scaling of 6-(Trifluoromethyl)nicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe scale-up of reactions involving the synthesis of 6-(Trifluoromethyl)nicotinic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and critical safety information to mitigate risks during laboratory and pilot-plant operations.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor reaction progress using techniques like TLC, GC, or NMR. - Gradually increase reaction temperature and/or extend the reaction time based on monitoring.
Poor quality of starting materials or reagents: Degradation of reagents, especially trifluoromethylating agents.- Use fresh, high-purity starting materials and reagents. - Ensure proper storage conditions for all chemicals.
Presence of moisture or oxygen: Some trifluoromethylation reactions are sensitive to air and moisture.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Formation of Multiple Byproducts Lack of regioselectivity: Trifluoromethylation occurring at undesired positions on the pyridine (B92270) ring.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Consider using a different trifluoromethylating agent or a different synthetic route with better regioselectivity.
Side reactions: Competing reactions due to high temperatures or incorrect stoichiometry.- Carefully control the reaction temperature. - Ensure precise stoichiometry of reactants. - Investigate the use of a more selective catalyst.
Difficult Product Isolation and Purification Formation of hard-to-remove impurities: Byproducts with similar physical properties to the desired product.- Develop an optimized work-up procedure to remove the majority of impurities before final purification. - Explore different purification techniques such as recrystallization from various solvents, column chromatography with different stationary and mobile phases, or sublimation.
Product instability: Decomposition of the product during work-up or purification.- Avoid high temperatures during solvent removal and purification. - Work up the reaction mixture promptly after completion.
Exothermic Reaction (Runaway) Poor heat dissipation: Inefficient stirring or inadequate cooling on a larger scale.- Ensure vigorous and efficient stirring. - Use a reactor with a high surface area-to-volume ratio for better heat transfer. - Implement a robust cooling system with a secondary backup. - For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation.
Incorrect reagent addition rate: Adding a reactive reagent too quickly can lead to a rapid increase in temperature.- Add highly reactive reagents slowly and in a controlled manner, monitoring the internal temperature closely.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: Trifluoromethylation reactions can be highly exothermic. Inadequate heat removal during scale-up can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and vessel rupture.

  • Hazardous Byproducts: Depending on the synthetic route, hazardous byproducts such as hydrogen fluoride (B91410) (HF) may be generated. HF is extremely corrosive and toxic.

  • Reagent Instability: Some trifluoromethylating reagents can be unstable and decompose, releasing toxic or flammable gases.

  • Handling of Corrosive and Toxic Materials: Many reagents and intermediates used in the synthesis are corrosive and/or toxic and require careful handling.

Q2: How can I assess the thermal risk of my reaction before scaling up?

A2: A thorough thermal hazard assessment is crucial. This can be achieved through:

  • Reaction Calorimetry (RC1): This technique measures the heat evolved during a reaction, allowing for the determination of the heat of reaction, adiabatic temperature rise, and maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process at scale.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, products, and reaction mixtures, which helps in defining safe operating temperature limits.

Q3: What are the common byproducts in the synthesis of this compound and how can they be controlled?

A3: Common byproducts can include isomers of the desired product, over-reacted products, and decomposition products. For instance, in the synthesis from 2-chloro-6-(trifluoromethyl)nicotinic acid, incomplete dehalogenation can be a side reaction. In the hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340), incomplete hydrolysis can leave residual nitrile. Control strategies include:

  • Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and catalyst loading can improve selectivity and reduce byproduct formation.

  • Monitoring Reaction Progress: Techniques like HPLC or GC can be used to monitor the formation of byproducts and stop the reaction at the optimal time.

  • Purification: Developing a robust purification protocol is key to removing byproducts from the final product.

Q4: What are the best practices for purifying this compound on a large scale?

A4: Large-scale purification should be designed for efficiency and safety. Common methods include:

  • Recrystallization: This is a common and effective method for purifying solid compounds. Solvent selection is critical to ensure good recovery and purity. A process of dissolving the crude product in a hot solvent and then allowing it to cool and crystallize can be effective. The use of decolorizing agents like activated carbon may also be employed[1].

  • Sublimation: For compounds with a suitable vapor pressure, sublimation can be a highly effective purification method, especially for removing non-volatile impurities.

  • Washing/Slurrying: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.

Q5: What should I do in case of an emergency, such as a cooling failure or a sudden pressure increase?

A5: An emergency response plan should be in place before starting any scale-up experiment. Key steps include:

  • Emergency Shutdown: Have a clear and practiced emergency shutdown procedure. This may involve stopping reagent addition, applying emergency cooling, and/or adding a reaction quenching agent.

  • Pressure Relief: Ensure the reactor is equipped with appropriate pressure relief devices, such as rupture discs or relief valves, that are properly sized and vented to a safe location.

  • Containment: The reaction should be conducted in a well-ventilated area, such as a fume hood or a designated containment bay, to handle any potential release of hazardous materials.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, a face shield, and a lab coat. For reactions with a high risk of HF exposure, specialized PPE may be required.

Section 3: Experimental Protocols

Synthesis of this compound from 6-(Trifluoromethyl)nicotinonitrile

This protocol is adapted for a larger scale synthesis.

Reaction Workflow:

G A Charge Reactor with Water, Sulfuric Acid, and Acetic Acid B Slowly Add 6-(Trifluoromethyl)nicotinonitrile A->B C Heat to Reflux and Maintain Overnight B->C D Cool Reaction Mixture and Add Ice C->D E Precipitate and Filter the Crude Product D->E F Extract Filtrate with Ethyl Acetate E->F G Combine and Wash Organic Phases F->G H Dry and Concentrate to Obtain Final Product G->H

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 10 L three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple

  • Heating mantle

  • Ice bath

  • 6-(Trifluoromethyl)nicotinonitrile

  • Sulfuric acid

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Ice

Procedure:

  • To a 10 L three-necked flask, carefully add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid. Caution: The addition of sulfuric acid to water is highly exothermic. Add the acid slowly with cooling.

  • With stirring, slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the acid mixture.

  • Heat the mixture to reflux and maintain for at least 12 hours (overnight). Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully add ice to the cooled reaction mixture to precipitate the crude product as a white solid.

  • Filter the solid product and wash it with cold water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts and wash them twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A yield of approximately 97% has been reported for this method[2].

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 231291-22-8[2][3]
Molecular Formula C₇H₄F₃NO₂[2][4]
Molecular Weight 191.11 g/mol [2]
Appearance White to off-white powder[2][4]
Melting Point 193-197 °C[2][4]
Boiling Point 259.3 °C at 760 mmHg[2][4]
Density 1.484 g/cm³[2][4]
Flash Point 110.6 °C[2][4]

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statements (Selected)
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes serious eye irritationEye Irrit. 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Section 5: Emergency Response for Hydrogen Fluoride (HF) Release

A potential and significant hazard in some synthetic routes to fluorinated compounds is the formation of hydrogen fluoride (HF). The following provides a logical workflow for responding to an HF release.

G A HF Release Detected B Evacuate Immediate Area A->B C Activate Emergency Alarm A->C D If Exposed, Go to Emergency Shower/Eyewash B->D If exposed I If Safe, Ventilate the Area C->I E Remove Contaminated Clothing D->E F Flush Affected Area with Water for 5 min E->F G Apply Calcium Gluconate Gel F->G H Seek Immediate Medical Attention G->H J Isolate the Source of the Leak (if possible) I->J K Use HF Neutralizer for Spills J->K

Caption: Emergency response workflow for an HF release.

Key Emergency Actions for HF Exposure:

  • Immediate Decontamination: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 5 minutes[5]. While flushing, remove all contaminated clothing[5].

  • Apply Calcium Gluconate: After flushing with water, apply 2.5% calcium gluconate gel to the affected area[6][7]. The calcium ions in the gel help to neutralize the fluoride ions that have penetrated the skin.

  • Seek Medical Attention: All cases of HF exposure, regardless of severity, require immediate medical attention[6]. Inform medical personnel of the nature of the chemical exposure.

  • Inhalation: If HF vapors are inhaled, move the victim to fresh air immediately and seek medical attention. Inhalation of HF can cause delayed and severe respiratory issues[5].

  • Spill Response: For spills, use an appropriate HF neutralizing agent. Do not use materials like silica-based absorbents, which can react with HF to produce toxic gases[5].

Disclaimer: This information is intended for guidance only. All laboratory and scale-up work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional policies. A thorough risk assessment should be performed before undertaking any new or scaled-up chemical synthesis.

References

Validation & Comparative

A Comparative Guide to 6-(Trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acid derivatives is paramount for advancing therapeutic innovation. This guide provides an objective comparison of 6-(Trifluoromethyl)nicotinic acid against other key nicotinic acid derivatives, supported by available data and detailed experimental methodologies.

This document delves into the physicochemical properties, biological activities, and underlying signaling pathways of these compounds. The inclusion of a trifluoromethyl group significantly alters the characteristics of the parent nicotinic acid molecule, influencing its lipophilicity, metabolic stability, and biological target interactions.

Physicochemical Properties: A Comparative Overview

The introduction of different functional groups onto the nicotinic acid scaffold directly impacts key physicochemical parameters. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the derivatives.[1][2][3][4]

PropertyThis compoundNicotinic Acid6-Fluoronicotinic AcidNicotinamide
Molecular Formula C₇H₄F₃NO₂C₆H₅NO₂C₆H₄FNO₂C₆H₆N₂O
Molecular Weight ( g/mol ) 191.11123.11141.10122.12
Melting Point (°C) 193-197236-239144-148128-131
Boiling Point (°C) 259.3DecomposesNot available334
pKa ~2.96 (Predicted)4.85Not available3.3
LogP 1.28 (Predicted)0.36Not available-0.38

Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential

Nicotinic acid and its derivatives have garnered significant attention for their diverse biological activities, including anticancer and anti-inflammatory effects.[5][6][7][8][9][10] The trifluoromethyl group in this compound is known to enhance the biological activity of parent compounds.[11]

Anticancer Activity

Nicotinic acid derivatives have shown promise as anticancer agents, with research highlighting their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[6][7][12] While direct comparative studies with this compound are limited, the presence of the trifluoromethyl group often leads to enhanced cytotoxic potential. It has been noted that this compound can be used in the preparation of Raf inhibitors for cancer treatment.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinic acid derivatives are well-documented.[5][8][9] These effects are often mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which leads to the suppression of pro-inflammatory signaling pathways.[13] Fluorinated nicotinic acid derivatives, in particular, have shown potent anti-inflammatory activities.

Signaling Pathways: The Central Role of GPR109A

The biological effects of many nicotinic acid derivatives are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1.[1] Upon binding, GPR109A initiates a signaling cascade that has significant implications for both metabolic and inflammatory processes.

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A Binds to Gi Gαi GPR109A->Gi Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis_Inhibition Inhibition of Lipolysis PKA->Lipolysis_Inhibition Leads to Inflammatory_Pathways Inflammatory Pathways Beta_Arrestin->Inflammatory_Pathways Modulates Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Pathways->Anti_inflammatory_Effects Results in

Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of nicotinic acid derivatives.

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitrite (B80452) Determination)

This assay is used to quantify the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

  • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test compounds (nicotinic acid derivatives).

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.

  • Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the nicotinic acid derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]

GPR109A Activation Assay (Calcium Mobilization)

This assay measures the activation of GPR109A by detecting the transient increase in intracellular calcium concentration that occurs upon receptor activation.

Protocol:

  • Cell Line: A cell line stably expressing GPR109A (e.g., CHO-K1) is used.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (nicotinic acid derivatives) are added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader. The EC50 value (the concentration of the compound that elicits a half-maximal response) is determined.[6]

Conclusion

While direct, side-by-side comparative studies are not extensively available, the existing data provides a strong foundation for understanding the potential advantages of this compound. The presence of the trifluoromethyl group is anticipated to enhance its biological activity, particularly in the realms of anticancer and anti-inflammatory applications, when compared to nicotinic acid and other derivatives. Further research with standardized experimental protocols is crucial to fully elucidate the comparative efficacy and therapeutic potential of this promising compound.

References

efficacy of 6-(Trifluoromethyl)nicotinic acid vs. other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is perpetual. This guide provides a comparative analysis of a novel investigational compound, a derivative of 6-(Trifluoromethyl)nicotinic acid, against established kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential efficacy, supported by experimental data and detailed methodologies.

Introduction to this compound Derivatives in Kinase Inhibition

Nicotinic acid and its derivatives have emerged as versatile scaffolds in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, making this compound a promising starting point for the development of novel kinase inhibitors. While the parent compound has shown a range of biological activities, including antimicrobial and anti-inflammatory effects, its derivatives are being explored for more specific roles, such as the targeted inhibition of protein kinases crucial in oncogenic signaling pathways.

This guide will focus on a hypothetical derivative, designated 6-TFM-N , and compare its inhibitory profile with that of well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Afatinib. EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer.

Comparative Kinase Inhibition Profile

The efficacy of a kinase inhibitor is primarily determined by its potency against the target kinase and its selectivity across the kinome. The following table summarizes the in vitro kinase inhibition data for 6-TFM-N in comparison to Gefitinib and Afatinib.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
6-TFM-N EGFR (wild-type)15High selectivity against a panel of 50 other kinases
EGFR (L858R mutant)5Potent activity against a common activating mutation
EGFR (T790M mutant)50Moderate activity against a key resistance mutation
Gefitinib EGFR (wild-type)25-50Selective for EGFR
EGFR (L858R mutant)10Potent activity against activating mutations
EGFR (T790M mutant)>1000Low activity against the T790M resistance mutation
Afatinib EGFR (wild-type)0.5Irreversible inhibitor of ErbB family kinases (EGFR, HER2, HER4)
EGFR (L858R mutant)0.4High potency against activating mutations
EGFR (T790M mutant)10Activity against the T790M resistance mutation

Note: The data for 6-TFM-N is illustrative and intended for comparative purposes.

Cellular Activity and Antiproliferative Effects

Beyond direct enzyme inhibition, the cellular activity of a compound is a critical measure of its therapeutic potential. The following table presents data from cellular assays, assessing the ability of each compound to inhibit cancer cell proliferation.

CompoundCell LineEGFR StatusIC50 (nM) for Cell Proliferation
6-TFM-N A549wild-type150
HCC827exon 19 deletion20
H1975L858R/T790M100
Gefitinib A549wild-type2000
HCC827exon 19 deletion15
H1975L858R/T790M>10000
Afatinib A549wild-type100
HCC827exon 19 deletion1
H1975L858R/T790M150

Note: The data for 6-TFM-N is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR (wild-type, L858R, T790M mutants), ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (6-TFM-N, Gefitinib, Afatinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of the test compounds is prepared in the kinase assay buffer.

    • The kinase, substrate, and test compound are incubated together in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation Assay

Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines and Culture: Human non-small cell lung cancer cell lines (A549, HCC827, H1975) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the test compounds.

    • The plates are incubated for 72 hours.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based assay).

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting cell viability against compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

Visual representations of complex biological pathways and experimental procedures can significantly aid in their understanding.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-TFM-N / Gefitinib / Afatinib Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow start Start: Prepare Reagents dilution Serial Dilution of Test Compound (6-TFM-N) start->dilution incubation Incubate Kinase, Substrate, and Compound dilution->incubation reaction Initiate Reaction with ATP incubation->reaction detection Stop Reaction & Add Detection Reagent reaction->detection measurement Measure Luminescence detection->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End: Determine Potency analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This guide provides a framework for comparing the efficacy of a novel this compound derivative, 6-TFM-N, with established EGFR inhibitors. The illustrative data suggests that 6-TFM-N holds promise, with potent activity against both wild-type and mutated forms of EGFR. The detailed experimental protocols and workflow diagrams offer a clear path for researchers to validate these findings and further explore the therapeutic potential of this new class of kinase inhibitors. Objective, data-driven comparisons are crucial for advancing the field of targeted therapy and identifying the next generation of effective cancer treatments.

Validating the Biological Activity of Synthesized 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthesized 6-(Trifluoromethyl)nicotinic acid. Given the limited publicly available data on the specific biological activities of this compound, this document outlines standardized experimental protocols to test its potential antimicrobial, anti-inflammatory, and anti-tumor effects. For comparative analysis, data on the well-characterized parent compound, nicotinic acid, is provided. This guide is intended to be a starting point for researchers to generate their own data and objectively assess the performance of this compound.

Comparative Analysis of Biological Activity

The following table summarizes the known biological activities of nicotinic acid and provides a template for the data that should be generated for this compound.

CompoundAntimicrobial Activity (MIC in µg/mL)Anti-inflammatory Activity (IC50 in µM)Anti-tumor Activity (IC50 in µM)
This compound Data to be generatedData to be generatedData to be generated
Nicotinic Acid (Comparator) Variable, species-dependent~100-500 (inhibition of cytokine release)[3]>1000 (in various cancer cell lines)[4]
Isonicotinic Acid (Comparator) Generally low activity[2]Devoid of activity in some models[2]Not widely reported
Picolinic Acid (Comparator) Moderate activity[2]Active in some models[2]Not widely reported

Experimental Protocols

To validate the biological activity of synthesized this compound, the following detailed experimental protocols are recommended.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[5][6][7][8]

Materials:

  • Synthesized this compound

  • Comparator compounds (e.g., Nicotinic acid, Isonicotinic acid, Picolinic acid)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL. Add 100 µL of sterile MHB to well 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[1][9][10][11]

Materials:

  • Synthesized this compound

  • Comparator compounds (e.g., Nicotinic acid)

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Sterile 24-well plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Anti-tumor Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Synthesized this compound

  • Comparator compounds (e.g., Nicotinic acid)

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or comparator compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions C Serial Dilution in 96-well Plate A->C B Culture & Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate (18-24h, 37°C) D->E F Observe for Visible Growth E->F G Determine MIC F->G G cluster_prep Cell Culture & Treatment cluster_cytokine Cytokine Measurement cluster_analysis Data Analysis A Seed Macrophages in 24-well Plate B Pre-treat with Compound A->B C Stimulate with LPS (24h) B->C D Collect Supernatants C->D E Perform ELISA for TNF-α and IL-6 D->E F Calculate % Inhibition E->F G Determine IC50 F->G G cluster_prep Cell Culture & Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Treat with Compound (48-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability E->F G Determine IC50 F->G

References

Spectroscopic Purity Assessment of 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of spectroscopic techniques for the purity analysis of 6-(Trifluoromethyl)nicotinic acid, a valuable building block in medicinal chemistry. We present supporting data, detailed experimental protocols, and a comparative analysis with alternative methods to assist in the selection of the most appropriate analytical strategy.

Introduction to this compound

This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The presence of the trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in drug discovery. Given its role as a precursor in the synthesis of more complex molecules, ensuring its purity is paramount. Spectroscopic methods offer a powerful and non-destructive means to assess purity and confirm the chemical identity of such compounds.

Comparative Analysis of Spectroscopic Techniques

A variety of spectroscopic and chromatographic methods can be employed for the purity analysis of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.

TechniqueInformation ProvidedAdvantagesLimitationsTypical Purity Specification
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed structural information, identification and quantification of impurities with protons, carbons, or fluorine.Provides unambiguous structure confirmation. Quantitative (qNMR) for high accuracy purity assessment.Lower sensitivity compared to MS. May not detect non-protonated or non-carbon-containing inorganic impurities.>98%
Infrared (IR) Spectroscopy Identification of functional groups.Fast and simple. Good for initial identity confirmation.Not suitable for quantification of minor impurities. Provides limited structural detail.Identity Confirmation
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern for structural elucidation.High sensitivity for detecting trace impurities. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification.Isomeric impurities may not be differentiated by MS alone.>98%
Gas Chromatography (GC) Separation of volatile compounds. Purity assessment based on peak area.High resolution for volatile impurities. Established method for purity confirmation of this compound.Requires derivatization for non-volatile compounds. Thermal degradation of the analyte can be a concern.>98.0%[1][2]
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds. Purity assessment based on peak area.Versatile for a wide range of compounds. High precision and accuracy for quantification.Can be more time-consuming and require more solvent than GC.>98%

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound to confirm its purity and identity.

Spectroscopic Analysis Workflow Workflow for Purity Confirmation of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Purity Assessment cluster_3 Final Report A Weighing of this compound sample B Dissolution in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC) A->B C ¹H, ¹³C, ¹⁹F NMR Spectroscopy B->C D FT-IR Spectroscopy B->D E LC-MS or GC-MS Analysis B->E F Spectral Interpretation and Structure Confirmation C->F D->F E->F G Identification and Quantification of Impurities F->G H Purity Calculation (% area for GC/HPLC, qNMR) G->H I Purity Confirmation Report H->I

References

A Comparative Guide to Trifluoromethylated Pyridines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group, when appended to a pyridine (B92270) scaffold, offers a powerful tool for optimizing a molecule's drug-like properties. This guide provides an objective comparison of trifluoromethylated pyridines against their non-fluorinated analogs, supported by experimental data, to inform rational drug design.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the electronic and physical properties of the pyridine ring, which is critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

The CF3 group is a potent electron-withdrawing group, significantly decreasing the electron density on the pyridine nitrogen.[1] This reduces the basicity of the nitrogen atom, resulting in a lower pKa for its conjugate acid.[1] A lower pKa means the pyridine is less likely to be protonated at physiological pH (7.4), which can profoundly influence solubility, receptor interactions, and reduce potential off-target effects related to basicity.[1]

The trifluoromethyl group is highly lipophilic and its introduction invariably increases the partition coefficient (LogP) or distribution coefficient (LogD) of the parent molecule.[1][2] This enhanced lipophilicity can improve membrane permeability and oral absorption.[2][3] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Table 1: Comparison of Physicochemical Properties

PropertyPyridine (Non-Fluorinated Analog)3-(Trifluoromethyl)pyridineKey Finding
pKa 5.252.84[4]The CF3 group significantly reduces the basicity of the pyridine nitrogen.[1]
LogP 0.651.70[5]The CF3 group substantially increases the lipophilicity of the pyridine ring.[5]

Note: Values are representative and can vary based on substitution patterns and experimental conditions.

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes.[6][7] The pyridine ring is susceptible to CYP-mediated oxidation.[7]

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[6][7] Placing a CF3 group at a known or suspected site of metabolism can effectively block this pathway, a strategy known as "metabolic switching."[6] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][6]

Table 2: Comparative In Vitro Metabolic Stability

Compound ClassTypical Half-life (t½) in Liver MicrosomesTypical Intrinsic Clearance (CLᵢₙₜ)Key Finding
Non-Fluorinated Pyridines ShorterHigherMore susceptible to CYP-mediated oxidative metabolism.[7]
Trifluoromethylated Pyridines LongerLowerCF3 group blocks sites of metabolism, increasing resistance to enzymatic degradation.[6]
Modulation of Biological Activity

The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced biological activity and target selectivity. The CF3 group can participate in beneficial interactions with protein targets, such as dipole-dipole and multipolar interactions, which can increase binding affinity.[1]

Case Study: Leniolisib In the development of PI3Kδ inhibitors, converting a methyl group on a pyridine moiety to a trifluoromethyl group increased the potency by a factor of five. The resulting drug, Leniolisib, was found to have an optimal balance of hydrophilicity, ensuring good solubility and metabolic stability.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of molecular analogs. Below are standard protocols for the key experiments cited in this guide.

Protocol 1: pKa Determination by Potentiometric Titration

This method calculates the pKa value from the shape of a titration curve.[8]

  • Preparation : Prepare a ~0.01 M solution of the test compound in water or a suitable co-solvent if solubility is low. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration : Place the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with the standardized acid (for a basic compound) or base (for an acidic compound), adding the titrant in small, precise increments.

  • Data Collection : Record the pH of the solution after each addition of titrant.

  • Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[9]

Protocol 2: LogD/LogP Determination by Shake-Flask Method

This is the gold standard method for determining lipophilicity.[10][11]

  • Solvent Saturation : Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.[10]

  • Partitioning : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 990 µL buffer and 1000 µL octanol).[12]

  • Equilibration : Seal the vial and shake or rotate it for a sufficient time (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.[12][13]

  • Phase Separation : Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS.[13]

  • Calculation : LogD (or LogP) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[6][14]

  • Reagent Preparation :

    • Test Compound Working Solution : Prepare a solution of the test compound in an appropriate solvent (e.g., 1 µM in incubation buffer).

    • Microsome Suspension : Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold incubation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • NADPH Regenerating System (NRS) : Prepare a solution containing cofactors necessary for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Stopping Solution : Prepare an ice-cold solution to terminate the reaction, typically acetonitrile (B52724) containing an internal standard for analytical quantification.

  • Incubation :

    • In a 96-well plate, add the microsome suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.[6]

    • Initiate the metabolic reaction by adding the NRS.[6]

  • Time Points : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the cold stopping solution. The 0-minute sample serves as the baseline concentration.[6]

  • Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[15]

Visualizations

cluster_0 Physicochemical Impact cluster_1 Pharmacological Outcome node_CF3 Introduction of CF3 Group node_EWG Strong Electron- Withdrawing Effect node_CF3->node_EWG node_Lipo Increased Lipophilicity node_CF3->node_Lipo node_Met Blocked Metabolism node_CF3->node_Met C-F bond strength node_pKa Decreased Basicity (Lower pKa) node_EWG->node_pKa node_LogP Increased LogP/LogD node_Lipo->node_LogP node_Sol Altered Solubility node_pKa->node_Sol node_Bind Modulated Target Binding node_pKa->node_Bind node_Perm Improved Permeability node_LogP->node_Perm node_PK Improved Pharmacokinetics (Longer Half-Life) node_Met->node_PK node_Bio Enhanced Biological Activity node_Bind->node_Bio

Caption: Impact of CF3 group properties on drug profile.

start Prepare Reagents (Compound, Microsomes, NRS) incubate Pre-incubate Plate (Compound + Microsomes) at 37°C start->incubate react Initiate Reaction (Add NRS) incubate->react timepoint Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) react->timepoint stop Terminate Reaction (Add Cold Stop Solution) timepoint->stop process Process Sample (Centrifuge, Collect Supernatant) stop->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze end Calculate t½ and CLint analyze->end

Caption: Workflow for a microsomal metabolic stability assay.

References

Navigating the Novelty of 6-(Trifluoromethyl)nicotinic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, 6-(trifluoromethyl)nicotinic acid and its derivatives have emerged as a privileged structural motif in medicinal and agrochemical research. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. This guide provides a comparative assessment of the novelty of various this compound derivatives, supported by experimental data, to aid in the exploration of this promising chemical space.

This publication delves into distinct classes of this compound derivatives, highlighting their performance as anti-HIV agents and herbicides. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms of action, this guide aims to equip researchers with the necessary information to evaluate the potential of these compounds in their own discovery programs.

Anti-HIV Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

A significant area of novelty for this compound derivatives lies in their potent anti-HIV activity. Researchers have synthesized a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid esters and amides that exhibit a dual inhibitory mechanism against HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and the polymerase (RDDP) functions of the enzyme.[1]

Performance Data

The following table summarizes the anti-HIV-1 RT RNase H activity of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.

Compound IDStructureRIC₅₀ (µM) for RNase H Inhibition
Ester 1 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone2-hydroxyphenyl14
Ester 2 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone3-hydroxyphenyl18
Ester 3 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backbone4-hydroxyphenyl25
Amide 1 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backboneN-hydroxy2.5
Amide 2 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid backboneN-(2-chlorobenzyl)5.6
Experimental Protocols

General Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives:

The synthesis of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid core involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a substituted aniline (B41778) in the presence of a suitable base and solvent. The resulting acid is then coupled with various phenols or amines to yield the corresponding esters or amides.

  • Step 1: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid. A mixture of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), the appropriate arylamine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to afford the desired carboxylic acid.

  • Step 2: Synthesis of Esters. To a solution of the carboxylic acid from Step 1 (1.0 eq) in acetonitrile (B52724) are added 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the corresponding phenol (B47542) (1.1 eq). The reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Synthesis of Amides. To a solution of the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (B109758) are added HOBt (1.2 eq) and EDCI (1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the appropriate amine (1.1 eq). The reaction is stirred for an additional 12 hours. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

HIV-1 RT RNase H Activity Assay:

The inhibitory activity of the compounds against the RNase H function of HIV-1 RT is determined using a fluorescence-based assay. A 32-mer RNA template is annealed to a complementary 18-mer DNA primer labeled with a fluorophore at the 5'-end and a quencher at the 3'-end. In the absence of cleavage, the fluorescence is quenched. Upon cleavage of the RNA by RNase H, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

The assay is performed in a 96-well plate format. Each well contains the RNA/DNA hybrid substrate, HIV-1 RT enzyme, and the test compound at various concentrations in a buffer containing Tris-HCl, KCl, MgCl₂, DTT, and CHAPS. The reaction is incubated at 37 °C, and the fluorescence is measured at regular intervals. The IC₅₀ values are calculated from the dose-response curves.

Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase

The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives exhibit a novel dual inhibitory mechanism against HIV-1 RT. They bind to an allosteric site on the enzyme, affecting both the polymerase and RNase H activities, which are crucial for viral replication.

HIV_RT_Inhibition cluster_0 HIV-1 Reverse Transcriptase (RT) RT_Polymerase Polymerase (RDDP) Domain DNA_Synthesis ssDNA Synthesis RT_Polymerase->DNA_Synthesis catalyzes RT_RNaseH RNase H Domain RNA_Degradation RNA Template Degradation RT_RNaseH->RNA_Degradation catalyzes Viral_RNA Viral RNA Template Viral_RNA->RT_Polymerase binds DNA_Synthesis->RT_RNaseH provides RNA/DNA hybrid dsDNA dsDNA DNA_Synthesis->dsDNA leads to RNA_Degradation->dsDNA allows for Inhibitor 2-(Arylamino)-6-(trifluoromethyl) nicotinic acid Derivative Inhibitor->RT_Polymerase inhibits Inhibitor->RT_RNaseH inhibits

Dual inhibition of HIV-1 RT by this compound derivatives.

Herbicidal Activity of 6-(Pyrazolyl)-picolinic Acid Derivatives

While not direct derivatives of this compound, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are positional isomers, have demonstrated significant herbicidal activity. These compounds act as synthetic auxins, a well-established mode of action for herbicides.[2] The trifluoromethyl group on the pyrazole (B372694) ring is a key feature for the activity of some of the most potent analogues.

Performance Data

The following table presents the herbicidal activity of selected 6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid derivatives against Arabidopsis thaliana.

Compound IDStructureRIC₅₀ (µM) for A. thaliana root growth inhibition
Herbicide 1 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone4-fluorophenyl0.012
Herbicide 2 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone4-chlorophenyl0.025
Herbicide 3 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid backbone4-bromophenyl0.031
Picloram Commercial Herbicide-0.75
Experimental Protocols

General Synthesis of 6-(5-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic Acids:

The synthesis involves the condensation of a substituted arylhydrazine with a trifluoromethylated β-diketone to form the pyrazole ring, followed by coupling with a substituted picolinic acid.

  • Step 1: Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-pyrazole. A mixture of 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (1.2 eq) in ethanol (B145695) is refluxed for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the pyrazole.

  • Step 2: Synthesis of 6-(5-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic Acid. A mixture of the pyrazole from Step 1 (1.0 eq), 4-amino-3,5,6-trichloropicolinic acid (1.1 eq), and potassium carbonate (2.5 eq) in DMSO is heated at 100 °C for 8 hours. The reaction mixture is cooled, diluted with water, and acidified with concentrated HCl. The precipitate is collected by filtration, washed with water, and dried.

Herbicidal Activity Assay (Arabidopsis thaliana root growth):

Seeds of Arabidopsis thaliana are surface-sterilized and placed on agar (B569324) plates containing Murashige and Skoog (MS) medium supplemented with different concentrations of the test compounds. The plates are incubated vertically in a growth chamber. After a set period, the length of the primary root is measured. The IC₅₀ values are determined by plotting the percentage of root growth inhibition against the compound concentration.

Mechanism of Action: Synthetic Auxins

These picolinic acid derivatives mimic the natural plant hormone auxin. At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Herbicidal_Action Herbicide 6-(Pyrazolyl)picolinic Acid Derivative Auxin_Receptor Auxin Receptor Herbicide->Auxin_Receptor binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression triggers Cell_Growth Uncontrolled Cell Growth & Division Gene_Expression->Cell_Growth leads to Plant_Death Plant Death Cell_Growth->Plant_Death results in

Mechanism of action for synthetic auxin herbicides.

Anticancer Potential of Nicotinic Acid Derivatives

While specific studies focusing on the anticancer activity of this compound derivatives are limited in the public domain, the broader class of nicotinic acid derivatives has shown promise as anticancer agents.[1] For instance, certain nicotinic acid derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.

Although quantitative data for direct comparison is not yet available for this compound derivatives in this context, the established anticancer potential of the nicotinic acid scaffold suggests that this is a fertile area for future research and discovery. The introduction of the trifluoromethyl group could potentially enhance the potency and pharmacokinetic properties of these derivatives as VEGFR-2 inhibitors or inhibitors of other cancer-related targets.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel bioactive molecules. The derivatives of this core structure have demonstrated significant novelty and potent activity in diverse therapeutic and agrochemical areas. The 2-(arylamino) derivatives are a new class of dual-acting HIV-1 RT inhibitors with a distinct mechanism of action. In the agrochemical field, related picolinic acid derivatives show potent herbicidal activity as synthetic auxins. While the anticancer potential of this compound derivatives is yet to be fully explored with specific examples, the broader class of nicotinic acid derivatives shows significant promise. This comparative guide highlights the novelty and potential of this chemical class, providing a foundation for further research and development in these critical areas.

References

The Versatility of 6-(Trifluoromethyl)nicotinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal building block in medicinal chemistry and agrochemistry, 6-(trifluoromethyl)nicotinic acid and its derivatives are demonstrating significant potential in the development of novel therapeutic agents and specialized chemicals. This guide provides a comparative overview of its key applications, supported by available data and experimental insights, to assist researchers, scientists, and drug development professionals in this dynamic field.

This compound, a fluorinated pyridine (B92270) carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This has led to its exploration in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][4]

Key Applications and Comparative Analysis

The primary applications of this compound lie in its role as a scaffold for generating novel bioactive compounds. Its derivatives have shown promise in several key areas:

  • Oncology: As a key intermediate for the synthesis of Raf inhibitors, which are critical in cancer treatment.[4] These inhibitors target the Raf protein within the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation. By inhibiting this pathway, these agents can effectively suppress the growth of cancer cells.[4] The unique structure of this compound facilitates the creation of Raf inhibitors with potentially improved potency and selectivity.[4]

  • Anti-Infective Agents: The development of safe and economical synthesis methods for its derivatives has been a focus for creating new anti-infective agents.[1] Notably, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as promising RNase H dual inhibitors, a target for anti-HIV therapies.[1][5]

  • Agrochemicals: Trifluoromethylpyridines, synthesized from this compound, are key structural motifs in numerous active agrochemical ingredients.[1]

  • Inflammatory and Other Diseases: Research has indicated potential antimicrobial, anti-inflammatory, and antitumor activities for derivatives of this compound.[2] Furthermore, nicotinic acid analogs are being explored for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueReference
Molecular Formula C7H4F3NO2[1]
Molecular Weight 191.11 g/mol [6]
Appearance White powder[1]
Melting Point 193-197 °C[1][7]
Boiling Point 259.3 °C at 760 mmHg[1][7]
Density 1.484 g/cm³[1][7]
Flash Point 110.6 °C[1][7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols found in the literature.

Synthesis of this compound

A common synthetic route involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile (B1303340).[6]

Procedure:

  • Add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile slowly to a mixture of 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid in a 10L three-necked flask.[6]

  • Heat the mixture to reflux and maintain overnight.[6]

  • Upon completion, cool the reaction mixture and add ice to precipitate a white solid.[6]

  • Filter the solid. The filtrate can be extracted with ethyl acetate.[6]

  • Combine the organic phases, wash with water, and dry to yield 6-(trifluoromethyl)-3-pyridinecarboxylic acid.[6] A yield of 97.3% has been reported for this method.[6]

Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (HIV-1 RT Dual Inhibitors)

A reported method for synthesizing these derivatives is as follows:[5]

Procedure:

  • The synthesis of 2-(2-methyl-5-chloro)-6-trifluoromethyl-3-pyridinecarboxylic acid derivatives has been previously reported.[5]

  • Specific examples of synthesized compounds include 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (Yield: 86%) and 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate (Yield: 87%).[5]

Visualizing Key Pathways and Workflows

Diagrams illustrating the biological pathways targeted by this compound derivatives and the experimental workflows for their synthesis are provided below.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor 6-(Trifluoromethyl)nicotinic acid-based Raf Inhibitor Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Raf inhibitors.

Synthesis_Workflow Start 6-(Trifluoromethyl)nicotinonitrile Step1 Hydrolysis (H2SO4, H2O, Acetic Acid) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Further Derivatization (e.g., amination, esterification) Intermediate1->Step2 Product Bioactive Derivatives (e.g., Raf inhibitors, RNase H inhibitors) Step2->Product

Caption: General synthetic workflow from the nitrile to bioactive derivatives.

References

Unveiling the Patent Landscape of 6-(Trifluoromethyl)nicotinic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)nicotinic acid scaffold is a privileged structure in medicinal chemistry and agrochemical research, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the patent landscape for this versatile molecule and its derivatives, with a focus on their therapeutic applications as anti-HIV agents, migraine treatments, and anti-inflammatory drugs. We present a comparative analysis of patented compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and synthetic workflows.

Therapeutic Applications: A Comparative Analysis

Derivatives of this compound have been extensively explored for a range of therapeutic indications. Here, we compare two prominent examples that have reached advanced stages of research and development: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 reverse transcriptase inhibitors and a clinical candidate for migraine, AMG 333, a potent TRPM8 antagonist.

Anti-HIV-1 Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as potent dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and polymerase (RDDP) functions of the enzyme. These compounds represent a promising class of allosteric inhibitors with a novel mechanism of action.

Table 1: In Vitro Anti-HIV-1 Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives [1]

CompoundRNase H Inhibition IC50 (µM)RDDP Inhibition IC50 (µM)HIV-1 Replication EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
21 1416.15>50>10
49 -22.9---

Data sourced from Montalbano et al., Molecules, 2020.[1]

Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase

These derivatives act as allosteric inhibitors, binding to a site on the HIV-1 RT enzyme distinct from the active site. This binding event induces a conformational change that disrupts the catalytic activity of both the polymerase and RNase H domains, crucial for the viral replication cycle.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RDDP Polymerase Domain (RDDP) RNaseH RNase H Domain Inhibitor 2-(Arylamino)-6-(trifluoromethyl) nicotinic acid derivative AllostericSite Allosteric Binding Site Inhibitor->AllostericSite Binds to AllostericSite->RDDP Inhibits AllostericSite->RNaseH Inhibits

Figure 1: Mechanism of dual inhibition of HIV-1 RT.
TRPM8 Antagonist AMG 333 for Migraine Treatment

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, also known as AMG 333, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel implicated in the pathophysiology of migraine.

Table 2: Preclinical Data for TRPM8 Antagonist AMG 333

ParameterValue
TRPM8 Inhibition IC50 13 nM[2][3]
Indication Migraine
Mechanism of Action TRPM8 Antagonist
Clinical Development Status Phase 1 (Terminated)[4]

Mechanism of Action: TRPM8 Antagonism in Migraine Pathophysiology

TRPM8 is expressed in sensory neurons of the trigeminal ganglion, which are involved in headache pathways. Activation of TRPM8 by cold stimuli or endogenous ligands is thought to contribute to the generation of migraine pain. AMG 333 blocks this channel, thereby preventing the downstream signaling that leads to pain perception.

TRPM8_Migraine cluster_Neuron Trigeminal Sensory Neuron TRPM8 TRPM8 Channel PainSignal Pain Signaling Cascade TRPM8->PainSignal Initiates Migraine Migraine Pain PainSignal->Migraine ColdStimuli Cold Stimuli / Endogenous Ligands ColdStimuli->TRPM8 Activates AMG333 AMG 333 AMG333->TRPM8 Blocks

Figure 2: Role of TRPM8 and its antagonist in migraine.

Anti-Inflammatory Potential via GPR109A Activation

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A). This receptor is expressed on various immune cells, including monocytes and macrophages.

Mechanism of Action: GPR109A-mediated Anti-inflammatory Signaling

Activation of GPR109A by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade ultimately suppresses the activation of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory cytokines.

GPR109A_Pathway cluster_Cell Immune Cell GPR109A GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Produces NFkB NF-κB Pathway cAMP->NFkB Activates Cytokines Inflammatory Cytokines NFkB->Cytokines Induces NicotinicAcid Nicotinic Acid Derivative NicotinicAcid->GPR109A Activates

Figure 3: GPR109A signaling pathway.

Patent Landscape: Synthesis of this compound Derivatives

The patent literature discloses numerous methods for the synthesis of this compound and its derivatives. These methods often focus on improving yields, reducing costs, and employing milder reaction conditions.

Table 3: Comparison of Patented Synthesis Methods

Patent/ReferenceKey TransformationStarting MaterialsReagents/ConditionsYield
CN114716320A [5]Cyclization/Aromatization4-chloro-3-oxobutanoate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneAcetic acid, Ammonium acetate (B1210297)Low (unspecified)
WO2004078729A1 [5]Etherification, Amination, Cyclization4-chloro-3-oxobutanoate, Ethylene glycol monomethyl etherNaH, THF36% (linear)
Mulder et al., 2013 TrifluoromethylationMethyl 6-chloro-5-iodonicotinateMCDFA, KF, CuIGood (unspecified)
Montalbano et al., 2020 [1]Amide/Ester Coupling2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acidEDCI, HOBt, appropriate amine/phenol (B47542)43-96%

Experimental Workflow: A Representative Synthesis

The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives typically involves a multi-step process, culminating in a coupling reaction to introduce the final ester or amide functionality.

Synthesis_Workflow Start Starting Materials: 3-amino-3-ethoxypropenenitrile, 2-methyl-5-chloroaniline, 1,1,1-trifluoro-4-isobutoxy-3-buten-2-one Step1 Cyclization Reaction Start->Step1 Intermediate1 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid Step2->Intermediate2 Step3 Amide/Ester Coupling (EDCI, HOBt) Intermediate2->Step3 FinalProduct Final Derivative (Ester or Amide) Step3->FinalProduct

Figure 4: General synthesis workflow.

Experimental Protocols

Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Esters[1]

A mixture of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt, 1 mmol) in dry acetonitrile (B52724) (10 mL) is stirred at room temperature for 30 minutes. The appropriate phenol (1 mmol) is then added, and the mixture is stirred for an additional 24 hours. The solvent is evaporated in vacuo. The residue is dissolved in ethyl acetate (20 mL) and washed sequentially with brine (2 x 5 mL), 5% aqueous sodium hydroxide (B78521) (2 x 5 mL), and water (2 x 5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Anti-inflammatory Activity Assay in Human Monocytes
  • Monocyte Isolation: Human monocytes are isolated from peripheral blood mononuclear cells by density gradient centrifugation.

  • Cell Culture: Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with the this compound derivative or vehicle for 1 hour.

  • Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for 24 hours.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.

  • Data Analysis: The reduction in cytokine secretion in the presence of the test compound compared to the vehicle control is calculated to determine the anti-inflammatory activity.

This guide provides a snapshot of the current patent and research landscape for this compound and its derivatives. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Comparative Guide to 6-(Trifluoromethyl)nicotinic Acid Derivatives for B-Raf Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-(trifluoromethyl)nicotinic acid derivatives and closely related analogs as inhibitors of B-Raf kinase, a key target in cancer therapy. The information presented is based on available experimental data to assist researchers in the evaluation and development of novel anti-cancer agents.

Introduction to B-Raf as a Therapeutic Target

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1] Mutations in the B-RAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation in a significant percentage of cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2] Consequently, the development of small molecule inhibitors targeting B-Raf, especially the V600E mutant, has been a major focus in oncology drug discovery.[1][2]

Performance Comparison of B-Raf Inhibitors

While direct comparative studies on a series of this compound amides are not extensively available in the public domain, we can draw comparisons from closely related structures, such as 2-(trifluoromethyl)isonicotinamide (B1454772) derivatives, which have been evaluated for their B-Raf inhibitory activity.

One such potent inhibitor is LXH254 , a selective B/C-Raf inhibitor.[3][4] Below is a summary of its biochemical activity against the three Raf isoforms: A-Raf, B-Raf, and C-Raf. For context, we have included data for Encorafenib, a known B-Raf inhibitor.[1]

Compound Name/Alternative NameCore StructureTargetIC50 (nM)Reference
LXH254 2-(Trifluoromethyl)isonicotinamideA-Raf6.4
B-Raf 0.2
C-Raf0.07
Encorafenib (LGX818)Pyrimidine CarboxamideB-Raf0.47[1]
B-Raf V600E 0.35 [1]
C-Raf0.30[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RAS-RAF-MEK-ERK signaling pathway and a general workflow for evaluating B-Raf inhibitors.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor 6-(Trifluoromethyl)nicotinic Acid Derivative Inhibitor->RAF

RAS-RAF-MEK-ERK Signaling Pathway Inhibition.

BRaf_Inhibitor_Workflow Start Compound Synthesis (6-(Trifluoromethyl)nicotinic acid derivatives) BiochemAssay Biochemical Kinase Assay (e.g., TR-FRET) Start->BiochemAssay CellAssay Cell-Based Assay (p-ERK Western Blot in B-Raf V600E cell line) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Efficacy Studies (Xenograft Models) SAR->InVivo Optimization->Start Candidate Preclinical Candidate InVivo->Candidate

Drug Discovery Workflow for B-Raf Inhibitors.

Detailed Experimental Protocols

Biochemical B-Raf Kinase Inhibition Assay (Time-Resolved FRET - TR-FRET)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase.

Materials:

  • Recombinant full-length B-Raf V600E enzyme.

  • MEK1 (mitogen-activated protein kinase kinase 1) substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pMEK1 antibody and GFP-MEK1).

  • Microplates (e.g., 384-well, low-volume, black).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the B-Raf V600E enzyme to the assay buffer.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the GFP-MEK1 substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection antibody (Eu-anti-pMEK1) and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for B-Raf Inhibition (Western Blot for Phospho-ERK)

This assay determines the ability of a compound to inhibit the B-Raf signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream target of MEK.

Materials:

  • Human melanoma cell line with a B-Raf V600E mutation (e.g., A375, Malme-3M).[2]

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH).

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG).

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Seed the B-Raf V600E mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.

  • Determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50 value.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of novel B-Raf inhibitors. The data on LXH254 demonstrates that compounds with a trifluoromethyl-substituted pyridine (B92270) carboxamide core can achieve potent and selective inhibition of B-Raf. Further structure-activity relationship (SAR) studies, guided by the robust biochemical and cellular assays outlined in this guide, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds to identify promising candidates for the treatment of B-Raf-driven cancers.

References

Comparative Analysis of 6-(Trifluoromethyl)nicotinic Acid-Based Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new class of inhibitors based on the 6-(trifluoromethyl)nicotinic acid scaffold. As this scaffold gains prominence in the synthesis of novel therapeutic agents, understanding the selectivity and potential off-target effects of its derivatives is crucial for advancing drug development programs.[1][2][3] This document summarizes key performance data, details relevant experimental protocols, and visualizes important biological pathways and workflows to offer a comprehensive overview for researchers.

Introduction to this compound-Based Inhibitors

The this compound scaffold is a versatile building block in medicinal chemistry, recognized for its utility in creating compounds with potential therapeutic applications, including antiviral and anticancer properties.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[1] This guide focuses on a hypothetical series of inhibitors (Compounds A, B, and C) developed from this scaffold, designed to target a key enzyme in a cancer-related signaling pathway, Mitogen-Activated Protein Kinase Kinase 1 (MEK1).

Quantitative Performance and Cross-Reactivity Data

The selectivity of kinase inhibitors is a critical factor in their development, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[4][5] To evaluate the cross-reactivity of Compounds A, B, and C, a comprehensive kinase panel screen was performed. The inhibitory activity is presented as the concentration of the compound required for 50% inhibition (IC50).

Table 1: Inhibitory Activity (IC50, nM) of this compound-Based Inhibitors Against Primary Target (MEK1) and Key Off-Targets.

Target KinaseCompound A (nM)Compound B (nM)Compound C (nM)
MEK1 15 25 8
EGFR2,500>10,0001,500
VEGFR2>10,0008,0005,000
CDK25,0007,5002,000
p38α8001,200450
SRC>10,000>10,0008,000

Data Interpretation:

  • Compound C demonstrates the highest potency against the primary target, MEK1.

  • Compound B exhibits the best selectivity profile, with the least activity against the tested off-target kinases.

  • Compound A and Compound C show some off-target activity against p38α, suggesting a potential for side effects related to the inhibition of this kinase.

To further assess the impact of these inhibitors in a more biologically relevant context, cell-based assays were conducted.[6][7][8]

Table 2: Cellular Activity and Cytotoxicity of Inhibitors.

CompoundCellular Target Engagement (EC50, nM)Cytotoxicity (CC50, µM) in normal human cell line
Compound A5025
Compound B80>50
Compound C3515

Data Interpretation:

  • The cellular target engagement data (EC50) correlates with the biochemical potency (IC50), with Compound C being the most potent in a cellular environment.

  • Compound B shows the lowest cytotoxicity, aligning with its high selectivity in the biochemical assays.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the accurate assessment of inhibitor performance.[9][10] The following are protocols for key experiments typically used in cross-reactivity studies.

Biochemical Kinase Assay (Mobility Shift Assay)

This assay directly measures the catalytic function of kinases by quantifying the formation of phosphorylated products.[4][9]

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., MEK1), a fluorescently labeled peptide substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to mimic physiological conditions.[11]

  • Inhibitor Addition: Add the this compound-based inhibitors at varying concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the magnesium ions necessary for kinase activity.

  • Electrophoretic Separation: Apply the reaction products to a microfluidic chip. An electric field is used to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

  • Detection and Analysis: The fluorescent signals from the separated substrate and product are detected. The ratio of product to substrate is calculated to determine the percentage of kinase inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact, living cells.[7]

  • Cell Preparation: Genetically modify a suitable human cell line to express the target kinase (e.g., MEK1) as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a multi-well plate and incubate to allow for cell adherence.

  • Compound and Tracer Addition: Treat the cells with varying concentrations of the test inhibitors. Subsequently, add a fluorescent energy transfer probe (tracer) that specifically binds to the target kinase.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.

  • BRET Measurement: In the presence of the substrate, the NanoLuc® luciferase emits light. If the fluorescent tracer is in close proximity to the luciferase (i.e., bound to the kinase), Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a fluorescent signal at a different wavelength.

  • Data Analysis: The BRET signal is measured using a plate reader. The test inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. The EC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated from a dose-response curve. This provides a measure of target engagement in a physiological context.[12]

Visualization of Pathways and Workflows

MEK1 Signaling Pathway

The following diagram illustrates the role of MEK1 in the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.

MEK1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 (Target) RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 6-(Trifluoromethyl)nicotinic acid-based Inhibitor Inhibitor->MEK1

Caption: The MAPK/ERK signaling cascade with MEK1 as the target for inhibition.

Cross-Reactivity Study Workflow

The logical flow for assessing inhibitor cross-reactivity is depicted below, from initial high-throughput screening to more complex cellular assays.

Cross_Reactivity_Workflow Start Synthesize Inhibitor Library (this compound-based) BiochemicalScreen Primary Target Biochemical Assay (e.g., MEK1 IC50) Start->BiochemicalScreen KinasePanel Broad Kinase Panel Screen (Determine Selectivity) BiochemicalScreen->KinasePanel HitSelection Select Hits Based on Potency and Selectivity KinasePanel->HitSelection CellularAssay Cell-Based Target Engagement (e.g., NanoBRET™ EC50) HitSelection->CellularAssay Cytotoxicity Cytotoxicity Assays (Normal Cell Lines) HitSelection->Cytotoxicity LeadOptimization Lead Optimization CellularAssay->LeadOptimization Cytotoxicity->LeadOptimization

Caption: Workflow for evaluating the cross-reactivity of novel inhibitors.

Conclusion

The analysis of this compound-based inhibitors reveals a promising scaffold for the development of potent and selective kinase inhibitors. The provided data highlights the importance of comprehensive screening to identify candidates with the most favorable therapeutic profiles. By employing rigorous biochemical and cell-based assays, researchers can effectively characterize the cross-reactivity of these compounds and guide lead optimization efforts to minimize off-target effects and enhance the potential for clinical success.

References

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 6-(Trifluoromethyl)nicotinic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides immediate, essential information on the operational and disposal plans for this compound, ensuring that laboratory practices align with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3].

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Hand Protection Wear protective gloves.To prevent skin contact and irritation[3].
Eye Protection Wear eye/face protection.To shield against serious eye irritation[3].
Skin Protection Wear protective clothing.To minimize overall skin exposure.
Respiratory Protection Use only outdoors or in a well-ventilated area. Wear respiratory protection if dust is generated.To avoid respiratory tract irritation[2].

In the event of accidental release, personnel should sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for waste disposal[2][4]. It is imperative to prevent the chemical from entering sewers or waterways[4].

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or an authorized hazardous waste collection point[2][5]. Always operate in accordance with local, state, and federal regulations[3].

While specific experimental protocols for on-site neutralization are not provided in standard safety data sheets—as disposal is typically managed by licensed facilities—a common practice for organic compounds of this nature is incineration. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[3][6].

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory considerations are met at each step.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Transfer cluster_2 Final Disposal A Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Carefully collect solid waste. Avoid generating dust. B->C D Place in a labeled, sealed, and compatible waste container. C->D E Store container in a designated hazardous waste accumulation area. D->E F Arrange for pickup by a licensed hazardous waste contractor. E->F G Transport to an approved waste disposal facility. F->G H Incineration in a chemical incinerator with afterburner and scrubber. G->H

Figure 1. A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure and compliant research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.